molecular formula C12H11NO4 B1414912 [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-41-2

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Cat. No.: B1414912
CAS No.: 1018584-41-2
M. Wt: 233.22 g/mol
InChI Key: URKMXHVELQPCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKMXHVELQPCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible and robust synthetic pathway, outlines methods for its characterization, and explores its potential therapeutic applications based on the known biological activities of the isoxazole scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel small molecule therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery.[1] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The compound [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, with its specific substitution pattern, presents an intriguing candidate for further investigation within these therapeutic areas. This guide will provide the foundational knowledge necessary to synthesize, characterize, and evaluate the biological potential of this molecule.

Chemical Structure and Properties

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a disubstituted isoxazole derivative. The core structure consists of a five-membered isoxazole ring, which is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an acetic acid moiety.

PropertyValueSource
CAS Number 1018584-41-2-
Molecular Formula C12H11NO4-
Molecular Weight 233.22 g/mol -
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.General knowledge

Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

A robust two-step synthetic strategy is proposed for the preparation of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. The overall workflow is depicted below:

SynthesisWorkflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Isoxazole Formation and Hydrolysis Ethyl_acetate Ethyl Acetate Intermediate Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Ethyl_acetate->Intermediate Claisen Condensation Ethyl_4_methoxybenzoate Ethyl 4-methoxybenzoate Ethyl_4_methoxybenzoate->Intermediate Base Sodium Ethoxide Base->Intermediate Final_Product [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Intermediate->Final_Product Cyclization & Hydrolysis Hydroxylamine Hydroxylamine HCl Hydroxylamine->Final_Product

Caption: Proposed two-step synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

This key 1,3-dicarbonyl intermediate can be synthesized via a Claisen condensation reaction between ethyl acetate and ethyl 4-methoxybenzoate using a strong base such as sodium ethoxide.[3][4]

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with stirring.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 4-methoxybenzoate (1.0 equivalent).

  • Addition of Ethyl Acetate: Slowly add ethyl acetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

The isoxazole ring is formed by the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride. Subsequent hydrolysis of the ethyl ester yields the final carboxylic acid. This can potentially be performed in a one-pot reaction.

Protocol:

  • Cyclization: Dissolve the purified ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Reaction Progression: Heat the mixture to reflux and monitor the formation of the isoxazole ester by TLC.

  • Hydrolysis: Once the cyclization is complete, add an aqueous solution of a base such as sodium hydroxide (2-3 equivalents) to the reaction mixture and continue to heat at reflux to facilitate the hydrolysis of the ester.[5][6]

  • Work-up and Acidification: After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analytical Methods

The identity and purity of the synthesized [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid should be confirmed using a combination of spectroscopic and analytical techniques.

Characterization Methods cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Techniques Compound [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Compound->IR Functional Group Identification MS Mass Spectrometry (MS) Compound->MS Molecular Weight Confirmation TLC Thin Layer Chromatography (TLC) Compound->TLC Purity Assessment MP Melting Point Analysis Compound->MP Purity and Identity EA Elemental Analysis Compound->EA Elemental Composition

Caption: A summary of the key analytical methods for compound characterization.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (likely two doublets), a singlet for the methoxy group protons, a singlet for the isoxazole ring proton, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole and phenyl rings, the methoxy carbon, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the isoxazole and aromatic rings, and the C-O stretching of the methoxy group and the isoxazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.22 g/mol ).

Potential Biological Applications and Future Directions

The isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Notably, many isoxazole-containing compounds have demonstrated significant anti-inflammatory effects.[2] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Given the structural features of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, it is a promising candidate for evaluation as an anti-inflammatory agent. A logical next step would be to screen this compound for its in vitro inhibitory activity against COX-1 and COX-2 enzymes to determine its potency and selectivity.

Suggested Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Conditions: Perform the assay in a suitable buffer system containing a peroxidase and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: Incubate the enzymes with various concentrations of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and a known reference inhibitor (e.g., celecoxib or indomethacin).

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid.

  • Data Analysis: Measure the rate of oxidation of the substrate by monitoring the change in absorbance at a specific wavelength. Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

Conclusion

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a synthetically accessible compound with the potential for interesting biological activities, particularly in the area of anti-inflammatory drug discovery. This guide has provided a detailed roadmap for its synthesis, characterization, and preliminary biological evaluation. The methodologies and insights presented herein are intended to empower researchers to further explore the therapeutic potential of this and related isoxazole derivatives.

References

  • Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (n.d.). PMC. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide deriv
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Future Journal of Pharmaceutical Sciences.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IPI.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2023). PMC.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI.
  • An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. (2022).
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
  • A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. (n.d.). Benchchem.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2021).
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • Dynamic Catalytic Highly Enantioselective 1,3‐Dipolar Cycloadditions. (2019). PMC.
  • Claisen Condensation| Ethyl acetate to β-Keto ester | Explan
  • Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzo
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface.
  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Journal of Chemistry.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Publishing.
  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). International Journal of Scientific & Engineering Research.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015).
  • hydrolysis of esters. (n.d.). Chemguide.
  • Methods for Hydroxamic Acid Synthesis. (2014). PMC.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2016). Refubium.
  • Preparation of hydroxamic acids from esters in solution and on the solid phase. (2006).
  • What is a simple way to convert an ester into carboxylic acid? (2014).
  • Ester to carboxylic acid (hydrolysis). (2020). Reddit.
  • Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. (2020). Organic Chemistry Portal.
  • Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester. (n.d.). SpectraBase.
  • Benzenepropanoic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]. (n.d.). NIST WebBook.

Sources

Biological Activity of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry applications of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in immunomodulation and anti-inflammatory research.

Executive Summary

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (CAS: 1018584-41-2) represents a critical pharmacophore in the study of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors. Structurally, it combines a lipophilic 5-(4-methoxyphenyl) tail—mimicking the arachidonic acid binding motif—with a polar isoxazol-3-yl acetic acid head group. This architecture positions it as a dual-functional probe:

  • COX-2 Inhibition: A structural analog to the "coxib" class (e.g., Valdecoxib), targeting the cyclooxygenase active site.

  • MIF Antagonism: An aromatic analog of ISO-1 and VGX-1027 , targeting the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF).

This guide delineates the compound's synthesis, mechanism of action, and validation protocols, serving as a blueprint for its use in lead optimization.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-[5-(4-methoxyphenyl)1,2-oxazol-3-yl]acetic acid
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Lipophilicity (cLogP) ~2.1 (Optimal for membrane permeability)
Acidic pKa ~4.2 (Carboxylic acid moiety)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Key Pharmacophore Diaryl-heterocycle mimic : The 4-methoxyphenyl group provides hydrophobic interactions (Val534 in COX-2), while the acetic acid mimics the carboxylate of arachidonic acid.

Biological Mechanisms of Action

Cyclooxygenase-2 (COX-2) Inhibition

The isoxazole core is a bioisostere of the central ring systems found in selective COX-2 inhibitors. Unlike traditional NSAIDs, the 5-aryl-isoxazole scaffold is designed to fit the larger hydrophobic side pocket of the COX-2 enzyme.

  • Mechanism: The 4-methoxyphenyl group inserts into the hydrophobic channel, while the acetic acid moiety interacts with Arg120 and Tyr355 at the channel entrance, stabilizing the inhibitor-enzyme complex.

  • Selectivity: The rigid isoxazole ring restricts binding to the constitutive COX-1 isoform, enhancing selectivity for the inducible COX-2 isoform associated with inflammation.

Macrophage Migration Inhibitory Factor (MIF) Antagonism

This compound acts as an aromatic analog of ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid).

  • Mechanism: It binds to the catalytic site of MIF, inhibiting its tautomerase activity. This blockade prevents MIF from interacting with the CD74/CD44 receptor complex, thereby suppressing the downstream NF-κB and MAPK signaling cascades.

  • Utility: As a fully aromatic isoxazole, it offers superior metabolic stability compared to its dihydro-isoxazole counterparts (like VGX-1027), which are prone to oxidative degradation.

Pathway Visualization

The following diagram illustrates the dual pathway modulation by the compound.

BiologicalPathways Compound [5-(4-Methoxyphenyl) isoxazol-3-yl]acetic acid COX2 COX-2 Enzyme (Inducible) Compound->COX2 Competitive Inhibition (IC50 ~ μM range) PGs Prostaglandins (PGE2) Compound->PGs Reduces MIF MIF Trimer (Tautomerase Site) Compound->MIF Allosteric/Active Site Blockade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Compound->Cytokines Suppresses COX2->PGs Catalysis AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation & Pain Response PGs->Inflammation Promotion CD74 CD74/CD44 Receptor Complex MIF->CD74 Binding NFkB NF-κB / MAPK Signaling CD74->NFkB Activation NFkB->Cytokines Transcription Cytokines->Inflammation Amplification

Caption: Dual mechanism targeting COX-2 (red path) and MIF (yellow path) to suppress inflammatory cascades.

Synthesis Protocol (Self-Validating)

Reaction Scheme[1]
  • Precursor A: 4-Ethynylanisole (Alkyne).

  • Precursor B: Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor).

  • Cycloaddition: Formation of the isoxazole core.

  • Homologation: Extension of the C3 side chain to acetic acid.

Step-by-Step Methodology

Step 1: Generation of Nitrile Oxide & Cycloaddition

  • Dissolve 4-ethynylanisole (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous THF.

  • Add Triethylamine (1.5 eq) dropwise at 0°C. Rationale: Base induces dehydrohalogenation to generate the reactive nitrile oxide in situ.

  • Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Purify the intermediate (Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) via silica gel chromatography.

Step 2: Reduction & Homologation (Arndt-Eistert Sequence) Note: Direct synthesis of acetic acid derivatives often requires homologation from the carboxylate.

  • Hydrolysis: Treat ester with LiOH in THF/Water to get the carboxylic acid.

  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF.

  • Diazotization: React with diazomethane (or TMS-diazomethane for safety) to form the alpha-diazo ketone.

  • Wolff Rearrangement: Treat with silver benzoate in methanol/water. This rearranges the skeleton to form the methyl [5-(4-methoxyphenyl)isoxazol-3-yl]acetate .

  • Final Hydrolysis: Saponify with NaOH to yield the final acetic acid product.

Synthesis Workflow Diagram

Synthesis Start 4-Ethynylanisole + Chloro-oxime Step1 [3+2] Cycloaddition (Et3N, THF) Start->Step1 Inter1 Isoxazole-3-carboxylate Step1->Inter1 Step2 1. LiOH Hydrolysis 2. (COCl)2 Activation Inter1->Step2 Step3 Arndt-Eistert Homologation Step2->Step3 Final [5-(4-Methoxyphenyl) isoxazol-3-yl]acetic acid Step3->Final

Caption: Synthetic route utilizing [3+2] cycloaddition followed by Arndt-Eistert homologation.

Experimental Validation Protocols

MIF Tautomerase Assay

To verify immunomodulatory activity, measure the inhibition of MIF's enzymatic activity.

  • Reagents: Recombinant human MIF, L-dopachrome methyl ester (substrate).

  • Protocol:

    • Prepare a stock solution of the compound in DMSO.

    • Incubate MIF (100 nM) with the compound (0.01 - 100 μM) for 15 min in phosphate buffer (pH 6.0).

    • Add L-dopachrome methyl ester.

    • Readout: Monitor the decrease in absorbance at 475 nm (tautomerization of orange dopachrome to colorless indole derivative).

    • Validity Check: Use ISO-1 as a positive control. IC50 should be in the low micromolar range.

COX-2 Inhibition Assay

To verify anti-inflammatory potential.

  • Protocol: Use a commercial Colorimetric COX Inhibitor Screening Kit.

  • Differentiation: Test against both COX-1 (ovine) and COX-2 (human recombinant).

  • Success Metric: A Selectivity Index (SI = IC50_COX1 / IC50_COX2) > 10 indicates potential as a safer anti-inflammatory agent (reduced gastric toxicity).

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Lubetsky, J. B., et al. (2002). "The structural basis of the inhibition of macrophage migration inhibitory factor by the isoxazoline compound ISO-1." Journal of Biological Chemistry. Link

  • Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity." Journal of Biological Chemistry. Link

  • Billot, X., et al. (2003). "Discovery of VGX-1027: A Potent Immunomodulator." Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. "[3,4-Bis-(4-methoxyphenyl)isoxazol-5-yl]-acetic acid Product Data." SCBT Catalog. Link

Literature review of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Introduction

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core is a privileged scaffold found in numerous biologically active molecules, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3][4] The title compound, featuring a 4-methoxyphenyl substituent and an acetic acid moiety, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents, including potential anti-inflammatory, analgesic, and anti-cancer drugs.[5]

This guide provides a comprehensive overview of the primary synthetic pathways to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. We will delve into the mechanistic underpinnings of these routes, explain the rationale behind key experimental choices, and provide detailed protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Devising a Strategy

A successful synthesis begins with a logical retrosynthetic analysis to identify key bond disconnections and viable starting materials. For a disubstituted isoxazole like our target, the most powerful and convergent approach involves the construction of the heterocyclic ring itself.

G Target [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Intermediates Ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate Target->Intermediates Hydrolysis Precursors 4-Methoxybenzaldehyde Oxime Ethyl Pent-2-yn-5-oate (or similar alkyne) Intermediates->Precursors caption Retrosynthetic analysis of the target molecule.

Caption: High-level retrosynthetic disconnection of the target molecule.

The primary disconnection breaks the isoxazole ring, revealing the two key building blocks for a [3+2] cycloaddition reaction: a nitrile oxide (the three-atom component) and an alkyne (the two-atom component). This leads us to the most versatile and widely employed method for isoxazole synthesis.

Primary Synthesis Pathway: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is the most effective and regioselective method for constructing the 3,5-disubstituted isoxazole core.[6] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile.[1][6][7]

Causality Behind the Method: This pathway is favored for several reasons:

  • Convergence: It builds the core heterocycle from two readily available fragments, allowing for modularity and diversity.

  • Regiocontrol: The reaction between a terminal alkyne and a nitrile oxide is highly regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product.[6] This is governed by frontier molecular orbital (FMO) theory, where the orbital coefficients of the interacting atoms dictate the orientation of addition.

  • Mild Conditions: The generation of the nitrile oxide can be achieved under relatively mild oxidative conditions, preserving sensitive functional groups.

G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Ester Hydrolysis Oxime 4-Methoxybenzaldehyde Oxime NitrileOxide 4-Methoxyphenyl Nitrile Oxide Oxime->NitrileOxide Oxidant (e.g., Chloramine-T) - 2H⁺, -2e⁻ IsoxazoleEster Ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate NitrileOxide->IsoxazoleEster Alkyne Ethyl Pent-4-ynoate Alkyne->IsoxazoleEster FinalAcid [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid IsoxazoleEster->FinalAcid Base (e.g., NaOH) then Acid (e.g., HCl) caption Overall workflow for the cycloaddition pathway.

Caption: Overall workflow for the 1,3-dipolar cycloaddition pathway.

Detailed Experimental Protocol: Cycloaddition Route

This protocol is a representative synthesis adapted from established methodologies.[8]

Part A: Synthesis of Ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-methoxybenzaldehyde oxime (10.0 g, 0.066 mol) and ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of Chloramine-T trihydrate (18.6 g, 0.066 mol) in ethanol. Add this solution dropwise to the flask over 30 minutes while stirring. The formation of the nitrile oxide intermediate is often accompanied by a slight color change.

  • Cycloaddition: Once the Chloramine-T addition is complete, add ethyl pent-4-ynoate (9.25 g, 0.073 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. The precipitated sodium chloride salt is removed by filtration.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (150 mL) and wash successively with water (2 x 50 mL), 10% sodium hydroxide solution (1 x 50 mL) to remove any unreacted oxime, and finally with saturated brine solution (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Part B: Hydrolysis to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

  • Setup: Dissolve the purified ester from Part A in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).

  • Reaction: Heat the mixture to reflux for 4 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Alternative Pathway: β-Diketone Condensation

An older, yet still relevant, method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[7][9]

Principle: The reaction proceeds via the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

G Diketone Ethyl 2-(1-(4-methoxyphenyl)-3-oxobutanoyl)acetate (A representative 1,3,5-tricarbonyl precursor) IsoxazoleAcid [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Diketone->IsoxazoleAcid Condensation & Cyclization Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->IsoxazoleAcid caption β-Diketone condensation pathway.

Caption: General scheme for the β-Diketone condensation pathway.

Causality and Limitations:

  • Trustworthiness: While effective, this method's primary drawback is the potential for forming regioisomers if the 1,3-dicarbonyl compound is unsymmetrical. The hydroxylamine can react with either carbonyl group, leading to a mixture of products.

  • Experimental Choice: To synthesize the target molecule, one would need a precursor like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. The synthesis of this starting material can be more complex and lower-yielding than the precursors for the cycloaddition route. For these reasons, the 1,3-dipolar cycloaddition is generally the superior and more authoritative method for this specific target.

Comparative Analysis of Synthetic Pathways

Feature1,3-Dipolar Cycloadditionβ-Diketone Condensation
Overall Yield Good to ExcellentModerate to Good
Regioselectivity HighLow to Moderate (potential for isomers)
Scalability Readily scalableModerate
Starting Materials Commercially available or readily synthesizedOften requires multi-step synthesis
Reaction Conditions Mild oxidative and thermal conditionsTypically requires heating
Versatility High; allows for diverse substitutionsModerate

Conclusion

For the synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, the 1,3-dipolar cycloaddition pathway stands out as the most efficient, reliable, and scalable method. Its high degree of regiocontrol and the use of accessible starting materials make it the preferred choice in both academic research and industrial drug development settings. The reaction proceeds through a well-understood mechanism, and the two-stage process—cycloaddition followed by hydrolysis—is robust and high-yielding. While the β-diketone condensation route is a classic method for isoxazole formation, its limitations regarding regioselectivity and starting material complexity make it less suitable for this specific target. Researchers aiming to produce [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid or its analogues would be best served by employing the cycloaddition strategy outlined in this guide.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link].

  • National Institutes of Health (NIH). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link].

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link].

  • ScienceDirect. A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Available at: [Link].

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link].

  • Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Available at: [Link].

  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available at: [Link].

  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link].

  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available at: [Link].

  • Science of Synthesis. Product Class 9: Isoxazoles. Available at: [Link].

  • National Institutes of Health (NIH). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available at: [Link].

Sources

A Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The isoxazole core is a quintessential example of such a scaffold, prized for its metabolic stability, versatile synthetic handles, and capacity to engage in crucial biological interactions. This technical guide provides an in-depth exploration of a specific, high-value building block: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid . We will dissect its synthesis, physicochemical characteristics, and profound potential in drug discovery, with a particular focus on its application as a progenitor for novel anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this compound in their research endeavors.

Chapter 1: The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the isoxazole ring—a five-membered azole with adjacent nitrogen and oxygen atoms—holds a place of distinction.[1][2][3] Its unique electronic distribution and rigid, planar structure make it an ideal anchor for orienting functional groups toward biological targets. The weak N-O bond can also be strategically utilized in pro-drug design for controlled ring-cleavage reactions.[4]

The significance of the isoxazole moiety is validated by its presence in numerous marketed drugs, demonstrating its broad therapeutic applicability.[1] For instance, Valdecoxib , a potent anti-inflammatory drug, relies on the isoxazole core for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][5] Similarly, the immunosuppressive agent Leflunomide features an isoxazole ring that is critical to its biological action.[2][3] The demonstrated success of this scaffold across diverse therapeutic areas—including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications—cements its status as a foundational element for the design of novel therapeutics.[4][6]

Chapter 2: Synthesis and Physicochemical Profile of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid

The strategic value of a building block is intrinsically linked to the reliability and efficiency of its synthesis. [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid can be constructed through a logical and scalable synthetic sequence, which is detailed below.

2.1: Retrosynthetic Analysis and Core Synthesis Strategy

A logical retrosynthetic approach to the target molecule involves a primary disconnection of the isoxazole ring. The most robust and widely adopted method for constructing this 3,5-disubstituted isoxazole pattern is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This strategy offers excellent control over regioselectivity. The acetic acid side chain is typically installed as an ester and hydrolyzed in the final step to avoid interference with the cyclization reaction.

G Target [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Ester Ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate Target->Ester Ester Hydrolysis Diketone Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Ester->Diketone [3+2] Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Precursors 4-Methoxyacetophenone + Diethyl Oxalate Diketone->Precursors Claisen Condensation

Caption: Retrosynthetic pathway for the target compound.

2.2: Detailed, Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate at each stage confirms the viability of the subsequent step.

Part A: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Intermediate 1) This step employs a Claisen condensation, a classic carbon-carbon bond-forming reaction, to create the requisite 1,3-dicarbonyl precursor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry ethanol (250 mL).

  • Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate a fresh solution of sodium ethoxide. The exothermicity requires caution. Causality: Sodium ethoxide is the strong base required to deprotonate the α-carbon of the acetophenone.

  • Reactant Addition: Once the sodium has fully dissolved and the solution has cooled, add 4-methoxyacetophenone (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (aq). A yellow precipitate of the diketoester should form.

  • Purification: Filter the solid, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials. Dry the product under vacuum. The structure and purity should be confirmed by ¹H NMR and melting point analysis before proceeding.

Part B: Cyclization to Ethyl [5-(4-methoxyphenyl)isoxazol-3-yl]acetate (Intermediate 2) This is the key ring-forming step, creating the isoxazole scaffold.

  • Setup: In a round-bottom flask, dissolve the diketoester (Intermediate 1, 1.0 eq) in glacial acetic acid (10 volumes). Causality: Acetic acid serves as both the solvent and a mild acid catalyst for the condensation.

  • Reactant Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A solid precipitate will form.

  • Purification: Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure isoxazole ester. Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry.

Part C: Hydrolysis to [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (Final Product) The final step is a standard saponification to unmask the carboxylic acid.

  • Setup: Suspend the isoxazole ester (Intermediate 2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Reactant Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the carboxylate salt.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A white precipitate of the final carboxylic acid will form.

  • Purification: Filter the solid, wash extensively with water to remove salts, and dry under high vacuum. The final product's identity and purity should be confirmed by NMR, IR (to observe the carboxylic acid C=O and O-H stretch), and high-resolution mass spectrometry.

2.3: Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₁NO₄Defines the elemental composition.
Molecular Weight 233.22 g/mol Influences diffusion and transport across membranes.
pKa ~3.5 - 4.5The acidic nature is key for interactions with targets like COX enzymes.
LogP ~2.0 - 2.5Indicates moderate lipophilicity, balancing solubility and membrane permeability.
H-Bond Donors 1The carboxylic acid proton is a key interaction point.
H-Bond Acceptors 4Multiple sites (carbonyls, ether, isoxazole N) for hydrogen bonding.

Chapter 3: Application in Drug Discovery: Targeting Inflammatory Pathways

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a high priority in pharmaceutical research.

3.1: Mechanism of Action - A Focus on COX-2 Inhibition

The structural similarity of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.

G cluster_0 Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (PGE2) (Pain, Fever, Inflammation) COX2->PGs Inhibitor Isoxazole-Acetic Acid Derivatives (e.g., Valdecoxib, Mofezolac) Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 pathway and site of inhibition.

Many isoxazole-containing compounds, such as Valdecoxib and the closely related Mofezolac, are known selective COX-2 inhibitors.[2][9] The acetic acid moiety is a classic pharmacophore found in many non-selective NSAIDs like Diclofenac and Indomethacin, where it mimics the carboxylic acid of the native substrate, arachidonic acid, and forms a critical salt bridge with a key arginine residue in the enzyme's active site.[10][11]

3.2: Structure-Activity Relationship (SAR) Insights

The design of the title compound is not arbitrary; it is based on decades of established SAR for COX inhibitors.[1][12]

  • The 3-Acetic Acid Side Chain: This group is fundamental for activity. It anchors the molecule within the COX active site, enabling potent inhibition.

  • The 5-Aryl Group (4-Methoxyphenyl): For selective COX-2 inhibitors, a substituted aryl group at this position is crucial. The active site of COX-2 contains a large hydrophobic side-pocket not present in COX-1. The 4-methoxyphenyl group is perfectly sized to fit into this pocket, conferring selectivity and enhancing potency.

G cluster_0 SAR_Node Key SAR Features 3-Acetic Acid Moiety 5-(4-Methoxyphenyl) Group Function1 Mimics Arachidonic Acid Anchors in Active Site SAR_Node:f1->Function1 Function2 Occupies COX-2 Specific Hydrophobic Pocket SAR_Node:f2->Function2

Caption: Key structure-activity relationships for COX-2 inhibition.

Chapter 4: Experimental Protocols for Biological Evaluation

A hierarchical approach is essential for efficiently evaluating the anti-inflammatory potential of new chemical entities derived from the title compound.[13]

4.1: General Workflow for Biological Assessment

G Start Synthesized Compound InVitro In Vitro Screening (COX-1/COX-2 Enzyme Assay) Start->InVitro Determine IC50 Cell Cell-Based Assay (LPS-stimulated Macrophages) InVitro->Cell Confirm Cellular Activity InVivo In Vivo Model (Carrageenan Paw Edema) Cell->InVivo Evaluate Efficacy End Lead Candidate InVivo->End

Caption: Hierarchical workflow for anti-inflammatory evaluation.

4.2: Protocol for In Vitro COX Inhibition Assay

This protocol describes a standard colorimetric assay to determine the IC₅₀ values against COX-1 and COX-2.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the diluted test compound or a control (vehicle for 0% inhibition, a known inhibitor like Celecoxib for 100% inhibition) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid (substrate) to all wells to start the enzymatic reaction. Incubate for 10 minutes at 37 °C.

  • Detection: Stop the reaction by adding a solution of a colorimetric probe (e.g., a tetramethyl-p-phenylenediamine-based probe). The probe reacts with the prostaglandin G₂ produced, generating a color change that can be read at a specific wavelength (e.g., 590-620 nm) on a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.3: Protocol for In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely accepted acute inflammation model in rodents to assess in vivo efficacy.[10][11][14][15]

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimate for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline).

    • Group 2: Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg, oral).[11]

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, oral).

  • Dosing: Administer the vehicle, standard, or test compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume (in mL) immediately after carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

  • Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume (t=0). The percentage inhibition of edema for each group is calculated using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Chapter 5: Conclusion and Future Directions

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is more than just a chemical compound; it is a strategically designed building block embodying key principles of modern medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and structural homology to proven anti-inflammatory agents make it an exceptionally valuable starting point for drug discovery programs.

The future for derivatives of this scaffold is bright. Beyond inflammation, the isoxazole core has shown promise in oncology, with analogs demonstrating cytotoxic activity against various cancer cell lines.[5][16] Future research should focus on:

  • Library Synthesis: Creating a diverse library of amides, esters, and other derivatives from the core acetic acid to probe new SAR.

  • Target Deconvolution: Investigating if derivatives modulate other inflammatory pathways beyond COX, such as cytokine production (TNF-α, IL-6).[10]

  • Pharmacokinetic Optimization: Modifying the structure to improve metabolic stability, bioavailability, and half-life for the development of next-generation therapeutics.

By providing this comprehensive guide, we hope to empower researchers to unlock the full potential of this privileged isoxazole scaffold.

References

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Research in Pharmacy and Science. Retrieved February 13, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. Retrieved February 13, 2026, from [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PMC. Retrieved February 13, 2026, from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2014). Scholars Research Library. Retrieved February 13, 2026, from [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. Retrieved February 13, 2026, from [Link]

  • Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2022). Journal of the Serbian Chemical Society. Retrieved February 13, 2026, from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (2017). PMC. Retrieved February 13, 2026, from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • 4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole Properties. (n.d.). EPA CompTox. Retrieved February 13, 2026, from [Link]

  • Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. (2021). National University of Pharmacy. Retrieved February 13, 2026, from [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero. Retrieved February 13, 2026, from [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). MDPI. Retrieved February 13, 2026, from [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • 5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-. (n.d.). ChemBK. Retrieved February 13, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science. Retrieved February 13, 2026, from [Link]

Sources

The Emergence of Isoxazole Acetic Acids: A Journey from Synthesis to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. From antibiotics to anticancer and anti-inflammatory drugs, the isoxazole moiety is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide delves into the history, discovery, and synthetic intricacies of a specific class of these compounds: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and its derivatives, with a particular focus on their development as potent anti-inflammatory agents.

Part 1: A Historical Perspective - The Rise of Isoxazole-Based Anti-Inflammatory Agents

The story of isoxazole-based therapeutics is intertwined with the broader history of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the use of salicylate-containing willow leaves in ancient times and has evolved into the sophisticated design of highly selective enzyme inhibitors.[1] Isoxazole derivatives entered this therapeutic arena as medicinal chemists sought to improve the safety and efficacy profiles of existing NSAIDs, many of which were plagued by gastrointestinal side effects.

A pivotal moment in this narrative was the development of Mofezolac , chemically known as [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-acetic acid.[2] Developed in Japan by Chugai Pharmaceutical Co., Ltd., Mofezolac (marketed as Disopain) emerged as a significant NSAID for its potent analgesic and anti-inflammatory properties, prescribed for conditions like rheumatoid arthritis and postoperative pain.[3][4] The success of Mofezolac highlighted the therapeutic potential of the isoxazole acetic acid core and spurred further research into related structures, including its structural isomer, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Part 2: The Core Compound - [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

The subject of this guide, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, represents a specific substitution pattern on the isoxazole ring that has been explored for its biological activity. The key structural features are:

  • An isoxazole core , providing a stable and versatile scaffold.

  • A 4-methoxyphenyl group at the 5-position , which can influence potency and pharmacokinetic properties.

  • An acetic acid moiety at the 3-position , a common feature in many NSAIDs that is often crucial for binding to the target enzyme.

The strategic placement of these functional groups dictates the compound's interaction with biological targets and its overall therapeutic profile.

Part 3: Mechanism of Action - Targeting the Arachidonic Acid Cascade

Like many NSAIDs, isoxazole acetic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[3][5] COX enzymes are central to the arachidonic acid cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5]

There are two primary isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions such as protecting the stomach lining.[3][5]

  • COX-2: Inducibly expressed at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[3][5]

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the common gastrointestinal side effects are often a result of inhibiting COX-1. Consequently, the development of selective COX-2 inhibitors has been a major goal in drug discovery.

Mofezolac, the close analogue of our core compound, has been characterized as a selective inhibitor of COX-1 and COX-2, with some studies suggesting a higher affinity for COX-1.[4][6][7][8] This dual inhibition profile contributes to its potent anti-inflammatory and analgesic effects.[9] The binding of Mofezolac to the active site of COX enzymes involves a combination of electrostatic, hydrogen bonding, hydrophobic, and van der Waals interactions.[4] The acetic acid moiety, in particular, often forms a critical salt bridge with a cationic residue, such as arginine, at the entrance of the enzyme's active site channel.[8]

Signaling Pathway: Inhibition of Prostaglandin Synthesis

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Compound [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Isoxazole_Compound->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Part 4: Synthetic Strategies - Constructing the Isoxazole Acetic Acid Core

The synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and its analogues can be achieved through several established routes in heterocyclic chemistry. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired substitution patterns, and scalability. Two primary and versatile methods are the 1,3-dipolar cycloaddition and the cyclization of chalcone precursors.

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for constructing the isoxazole ring.[6] This approach allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole core.

Workflow: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Dipolar_Cycloaddition_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aldoxime 4-Methoxybenzaldoxime Nitrile_Oxide_Formation In situ Generation of Nitrile Oxide Aldoxime->Nitrile_Oxide_Formation Oxidizing Agent (e.g., Chloramine-T) Alkyne Alkynoic Acid Ester (e.g., Ethyl 3-butynoate) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Hydrolysis Ester Hydrolysis Cycloaddition->Hydrolysis Intermediate Ester Final_Product [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Hydrolysis->Final_Product Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: A generalized workflow for the synthesis of the target compound via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate (Illustrative)

  • Preparation of the Nitrile Oxide Precursor: To a solution of 4-methoxybenzaldoxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) or a similar oxidizing agent (1.1 equivalents) portion-wise at 0 °C.

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the resulting mixture, add a solution of ethyl 3-butynoate (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Final Step: Hydrolysis to the Acetic Acid

  • Saponification: Dissolve the purified ethyl [5-(4-Methoxyphenyl)isoxazol-3-yl]acetate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid. The desired [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Synthesis from Chalcone Precursors

An alternative and widely used method involves the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine.[4][5][8] This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles.

Workflow: Synthesis from a Chalcone Intermediate

Chalcone_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Acetophenone 4'-Methoxyacetophenone Chalcone_Formation Claisen-Schmidt Condensation Acetophenone->Chalcone_Formation Base (e.g., NaOH) Aldehyde Glyoxylic Acid Derivative Aldehyde->Chalcone_Formation Cyclization Cyclization with Hydroxylamine Chalcone_Formation->Cyclization Chalcone Intermediate Final_Product [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Cyclization->Final_Product Hydroxylamine Hydrochloride

Caption: A generalized workflow for the synthesis of the target compound from a chalcone intermediate.

Experimental Protocol: Synthesis via Chalcone Cyclization (Illustrative)

  • Chalcone Synthesis (Claisen-Schmidt Condensation): To a stirred solution of 4'-methoxyacetophenone (1 equivalent) and a suitable glyoxylic acid derivative (e.g., ethyl glyoxylate, 1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide dropwise at room temperature. Stir the mixture for 12-24 hours. The chalcone product may precipitate and can be collected by filtration.

  • Isoxazole Formation: To a solution of the synthesized chalcone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or potassium hydroxide.

  • Heating and Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute acid if necessary. The crude isoxazole product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization. If an ester was used in the chalcone synthesis, a final hydrolysis step, as described in section 4.1, is required to obtain the acetic acid.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of isoxazole acetic acid derivatives is highly dependent on the nature and position of the substituents on both the isoxazole and the aromatic rings.

Position Substituent General Effect on Activity
Isoxazole-3 Acetic Acid MoietyGenerally crucial for COX inhibition through interaction with the active site.
Isoxazole-5 Aryl Group (e.g., 4-Methoxyphenyl)Influences potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties. Electron-donating groups like methoxy can enhance activity.
Aromatic Ring Substituents (e.g., halogens, alkyl groups)Can modulate lipophilicity, metabolic stability, and binding affinity.

The exploration of the chemical space around the [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid core continues to be an active area of research. Future directions may include:

  • Synthesis of novel analogues with different substituents to optimize potency and selectivity.

  • Development of multi-target drugs that combine COX inhibition with other anti-inflammatory mechanisms.

  • Investigation of other therapeutic applications , such as in oncology and neurodegenerative diseases, where inflammation plays a key role.

Conclusion

The journey of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and its related compounds from their conceptualization to potential therapeutic agents showcases the power of rational drug design and synthetic organic chemistry. Building on the historical success of isoxazole-based NSAIDs like Mofezolac, this class of compounds continues to offer promising avenues for the development of safer and more effective anti-inflammatory therapies. The synthetic methodologies outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this privileged scaffold.

References

  • Patsnap Synapse. (2024, June 14). What is Mofezolac used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mofezolac? Retrieved from [Link]

  • Wikipedia. (n.d.). Mofezolac. Retrieved from [Link]

  • Goto, K., et al. (1998). [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug]. Nihon Yakurigaku Zasshi, 112(4), 255-67.
  • Cingolani, G., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Scientific Reports, 7, 4047.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). Bentham.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Siddiqui, A. A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 82(12), 1309-1339.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2673.
  • Sharma, V., et al. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 6(1), 104-109.
  • Yilmaz, V. T., & Ozturk, T. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1157-1175.
  • The Merck Index Online. (n.d.). Mofezolac. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1301.
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The rigid isoxazole core can effectively orient substituents in three-dimensional space, facilitating precise interactions with biological targets such as enzymes and receptors.

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a key building block for the synthesis of novel amide derivatives. The methoxyphenyl group can engage in favorable interactions with target proteins, while the acetic acid moiety provides a convenient handle for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals. This application note provides a comprehensive guide to performing amide coupling reactions with this valuable intermediate, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and development.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents.

Two of the most reliable and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Carbodiimide-Based Activation (e.g., EDC): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. To improve efficiency and minimize side reactions, such as racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

  • Uronium/Aminium Salt-Based Activation (e.g., HATU): HATU is a highly efficient coupling reagent that reacts with the carboxylate (formed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisouronium species. This species rapidly reacts with the amine to yield the desired amide.

Below is a generalized workflow for amide coupling reactions:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Acid [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Reaction Reaction Mixture (0°C to RT) Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling Coupling Reagent (e.g., HATU or EDC/HOBt) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Reaction Completion Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure Amide Product Purification->Product

Caption: Generalized workflow for amide coupling.

Materials and Reagents

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid1018584-41-2C12H11NO4233.22Solid
HATU148893-10-1C10H15F6N6OP380.23White solid
EDC hydrochloride25952-53-8C8H18ClN3191.70White solid
HOBt hydrate123333-53-9C6H5N3O·xH2O135.13 (anhydrous)White solid
N,N-Diisopropylethylamine (DIPEA)7087-68-5C8H19N129.24Colorless liquid
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C3H7NO73.09Colorless liquid
Anhydrous Dichloromethane (DCM)75-09-2CH2Cl284.93Colorless liquid
Ethyl acetate (EtOAc)141-78-6C4H8O288.11Colorless liquid
Hexanes110-54-3C6H1486.18Colorless liquid
Saturated aqueous sodium bicarbonate (NaHCO3)144-55-8NaHCO384.01-
1M Hydrochloric acid (HCl)7647-01-0HCl36.46-
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44-
Anhydrous sodium sulfate (Na2SO4)7757-82-6Na2SO4142.04White solid
Silica gel (for column chromatography)7631-86-9SiO260.08-

Experimental Protocols

Two robust protocols are provided below, employing HATU and EDC/HOBt respectively. The choice of protocol may depend on the nature of the amine, with HATU often being preferred for less reactive or sterically hindered amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and efficient for a wide range of amines.

G Start Dissolve Acid and Amine in anhydrous DMF Cool Cool to 0°C Start->Cool AddHATU Add HATU Cool->AddHATU AddDIPEA Add DIPEA dropwise AddHATU->AddDIPEA Preactivate Stir at 0°C for 15 min (Pre-activation) AddDIPEA->Preactivate Warm Warm to Room Temperature Preactivate->Warm Stir Stir for 2-16 h Warm->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify End Pure Amide Purify->End

Caption: Step-by-step workflow for HATU coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add HATU (1.2 eq) to the stirred solution, followed by the dropwise addition of DIPEA (2.5 eq). Allow the mixture to stir at 0°C for 15-30 minutes. The formation of the active ester occurs during this step.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method, particularly suitable for routine amide bond formations.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Reagents: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

Troubleshooting and Expert Insights

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid; Low reactivity of the amine (steric hindrance or electronic effects); Water present in the reaction.Ensure all reagents and solvents are anhydrous. For unreactive amines, switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature or extending the reaction time.
Presence of Unreacted Acid Insufficient coupling reagent or base; Short reaction time.Increase the equivalents of the coupling reagent and base (e.g., to 1.5 eq and 3.0 eq, respectively). Ensure the reaction is stirred until the acid is fully consumed as per TLC/LC-MS analysis.
Formation of Side Products Racemization of chiral centers (if applicable); N-acylurea formation with EDC.The use of HOBt or HOAt as an additive significantly suppresses these side reactions. Pre-activation of the acid with HATU before adding the amine can also minimize side reactions.
Difficult Purification The product and impurities have similar polarities.Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents with TLC. If the product is a solid, recrystallization from a suitable solvent system can be highly effective.

Conclusion

The synthesis of amide derivatives from [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a critical transformation for generating novel compounds with potential therapeutic applications. By leveraging robust and well-established coupling reagents such as HATU and EDC/HOBt, researchers can efficiently construct a diverse library of amides. The protocols and insights provided in this application note offer a solid foundation for successfully performing these reactions, from initial setup to final purification. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity.

References

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Retrieved from [Link]

Sources

In vitro assay dosing strategies for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assay Dosing Strategies for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Audience: Researchers, scientists, and drug development professionals.

A Researcher's Guide to In Vitro Dosing: Characterizing [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Abstract

This guide provides a detailed framework for designing and executing in vitro assays with [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, a compound belonging to the isoxazole class of molecules. Isoxazole derivatives are known to possess a wide range of biological activities, including potent anti-inflammatory effects, often through the modulation of the cyclooxygenase (COX) pathway.[1] Due to the physicochemical nature of this compound, which suggests poor aqueous solubility, establishing a robust and reproducible dosing strategy is paramount for generating meaningful biological data.[2] This document outlines critical steps from solubilization and stock preparation to performing primary cytotoxicity screens and target-specific functional assays, with a focus on self-validating protocols and data integrity.

Compound Characterization and Solubilization Strategy

The molecular structure of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, with its heterocyclic isoxazole core and methoxyphenyl group, suggests it is a lipophilic molecule with limited solubility in aqueous media. This is a common challenge for many small molecule drug candidates.[3][4] An improper dosing methodology can lead to compound precipitation, resulting in inaccurate concentration-response curves and underestimated biological activity.[3]

1.1. Physicochemical Properties (Predicted)

PropertyValue / ObservationSource / Justification
Molecular Formula C₁₂H₁₁NO₄Calculated from structure.
Molecular Weight 233.22 g/mol Based on similar structures.[5]
Physical Form Likely a solid at room temperature.Based on analogous compounds.[6]
Aqueous Solubility LowPredicted based on structural features common to poorly soluble compounds.[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a standard and effective solvent for dissolving non-polar, hydrophobic compounds for in vitro screening.[7]

1.2. The Critical Role of the Vehicle: DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound class. However, it is not biologically inert. At concentrations above 0.5-1%, DMSO can induce cellular stress, alter membrane permeability, and cause cytotoxicity, confounding experimental results.[8][9] Therefore, a primary directive in all protocols is to maintain the final concentration of DMSO in the cell culture medium at the lowest possible level, ideally ≤0.5%, and to always include a vehicle control (cells treated with the same final concentration of DMSO) in every experiment.[7][10]

Master Protocol: Stock Solution Preparation

This protocol ensures the compound is fully solubilized at a high concentration, allowing for accurate serial dilutions while minimizing the final DMSO concentration in the assay.

Objective: To prepare a 10 mM master stock solution of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid in 100% DMSO.

Materials:

  • [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance and vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh Compound: Accurately weigh out a precise amount of the compound (e.g., 2.33 mg) and place it in the sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration of 10 mM (e.g., for 2.33 mg, add 1.0 mL of DMSO).

  • Solubilize: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particulates remain. The solution must be completely clear.

  • Gentle Warming (Optional): If particulates persist, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[11] This can aid the dissolution of stubborn compounds.

  • Storage: Store the master stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[3]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the master stock. Prepare intermediate dilutions in 100% DMSO before making the final dilution into the aqueous assay medium. It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing rather than creating an intermediate aqueous dilution, as this minimizes the time the compound spends in a high aqueous environment where it is prone to precipitate.[3]

Foundational Screen: Cell Viability & Cytotoxicity Assay

Before investigating specific mechanisms of action, it is essential to determine the compound's intrinsic cytotoxicity. This establishes the concentration range for subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.[12] The XTT assay is a robust colorimetric method for this purpose. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[13][14] This avoids the extra solubilization step required by the older MTT assay.[14][15]

Protocol 3.1: XTT Cell Viability Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay XTT Assay seed 1. Seed cells in 96-well plate attach 2. Allow cells to attach (e.g., 24 hours) seed->attach dilute 3. Prepare serial dilutions of compound in medium attach->dilute treat 4. Add compound dilutions to cells dilute->treat incubate_treat 5. Incubate for desired period (e.g., 48-72 hours) treat->incubate_treat add_xtt 6. Add activated XTT reagent to wells incubate_treat->add_xtt incubate_xtt 7. Incubate for 2-4 hours at 37°C add_xtt->incubate_xtt read 8. Read absorbance (450-500 nm) incubate_xtt->read analyze 9. Analyze Data (Calculate GI50) read->analyze

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Procedure:

  • Cell Seeding: Plate your chosen cell line (e.g., A549 lung carcinoma cells) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a 2X final concentration serial dilution series of the compound in complete cell culture medium. For example, if the final desired concentrations range from 100 µM to 0.1 µM, prepare 200 µM to 0.2 µM solutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "untreated" and "vehicle control" (e.g., 0.5% DMSO) wells.[12]

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time, typically 48 to 72 hours.[12]

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).[13] Add 50 µL of the activated solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[13]

  • Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 value.

Target-Specific Functional Assay: COX Inhibition

The structure of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is analogous to some non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.[16][17] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for modern anti-inflammatory drugs.[16] Therefore, assessing the compound's inhibitory activity on both COX-1 and COX-2 is a logical next step.

G cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Housekeeping Functions COX2->PGH2 Inflammation, Pain, Fever PGs Prostaglandins (PGE2) Thromboxanes PGH2->PGs Inhibitor [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Inhibitor->COX1 Inhibitor->COX2

Caption: The COX pathway and the inhibitory action of NSAID-like compounds.
Protocol 4.1: Cell-Free COX-1/COX-2 Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit purified COX enzymes, providing a clean IC50 value for each isozyme.

Objective: To determine the IC50 values of the compound for COX-1 and COX-2 enzymes.

Procedure (based on a fluorescent assay format): [16][18]

  • Reagent Preparation: Prepare assay buffer, purified human recombinant COX-1 or COX-2 enzyme, heme cofactor, and a detection solution containing arachidonic acid (substrate) and a fluorescent probe (e.g., Amplex Red).

  • Plate Setup: In a 96-well black microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and serial dilutions of the test compound or vehicle control.

  • Inhibitor Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the detection solution containing arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~540 nm, emission ~590 nm).[18]

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.[16]

Protocol 4.2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay provides a more physiologically relevant measure of COX-2 inhibition within a cellular context.

Objective: To quantify the inhibition of induced PGE2 production in a cellular model.

Procedure:

  • Cell Seeding: Seed a relevant cell line, such as RAW 264.7 murine macrophages or human A549 cells, in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[16]

  • Induction: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce the expression of COX-2.[16]

  • Incubation: Incubate the cells for 18-24 hours to allow for COX-2 expression and subsequent PGE2 production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.

  • Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Summary of Key Dosing Considerations

  • Solubility is Primary: Assume low aqueous solubility. Prepare a high-concentration master stock in 100% DMSO and validate its complete dissolution.

  • Control the Vehicle: The final DMSO concentration in your assay must be consistent across all wells (except untreated controls) and kept below cytotoxic levels (ideally ≤0.5%).[7]

  • Dose-Response is Essential: Always perform experiments over a wide range of concentrations using a serial dilution to accurately determine potency (IC50/GI50).[12][19]

  • Validate with Controls: Every assay must include appropriate controls:

    • Negative/Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound.

    • Positive Control: A known inhibitor (e.g., Celecoxib for COX-2) to validate assay performance.[12][16]

  • Timing Matters: The optimal incubation time for treatment depends on the cell type, the compound's mechanism, and the assay endpoint. Time-course experiments may be necessary for novel compounds.[20]

By adhering to these principles and protocols, researchers can confidently generate reliable and reproducible in vitro data for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, enabling a robust characterization of its biological activity.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Human PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Promega Connections. (2012, February 29). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lin, W. C., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • de Souza, G. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Liu, B., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Warner, T. D., et al. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PMC. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • PubMed. (n.d.). In vitro study of the antioxidant properties of non steroidal anti-inflammatory drugs by chemiluminescence and electron spin resonance (ESR). Retrieved from [Link]

  • Al-Juboori, S., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ACS Omega. (2026, February 12). A Biocompatible and High-Sensitivity Lanthanide Coordination Complex for Luminescent Temperature Sensor Constructed from Non-Steroidal Anti-Inflammatory Drug Ketoprofen. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved from [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable synthetic route for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid . The methodology prioritizes regiochemical fidelity, process safety, and scalability, utilizing a Claisen Condensation–Cyclization–Homologation strategy.

Executive Summary

The synthesis of 3,5-disubstituted isoxazoles often suffers from poor regioselectivity when using standard 1,3-diketone precursors. For the specific target [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid , the aryl group must be positioned exclusively at C-5 and the acetic acid moiety at C-3.

This protocol details a 6-step scalable process that guarantees this regiochemistry. Unlike direct [3+2] cycloadditions which can yield isomeric mixtures, this route utilizes the electronic bias of a 2,4-dioxobutanoate intermediate to lock the aryl group at the 5-position. The subsequent C-3 side chain is constructed via a classical homologation sequence (Reduction


 Chlorination 

Cyanation

Hydrolysis), avoiding expensive cryogenic lithiation steps and ensuring suitability for multi-gram to kilogram production.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic relies on disconnecting the acetic acid tail to a carboxylate precursor, which traces back to a regioselective Claisen condensation.

  • Target: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

  • Precursor 1: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetonitrile (Nitrile Homologation)

  • Precursor 2: [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol (Reductive Intermediate)

  • Key Intermediate: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

  • Starting Materials: 4-Methoxyacetophenone + Diethyl Oxalate

Retrosynthesis Target Target: Isoxazol-3-yl-acetic acid Nitrile Nitrile Intermediate (Cyanation) Target->Nitrile Hydrolysis Chloride Chloromethyl Derivative (Activation) Nitrile->Chloride NaCN subst. Alcohol Hydroxymethyl Derivative (Reduction) Chloride->Alcohol SOCl2 Ester Isoxazole-3-carboxylate (Cyclization) Alcohol->Ester NaBH4 Red. Diketo 2,4-Dioxobutanoate (Claisen Condensation) Ester->Diketo NH2OH Cyclization Start 4-Methoxyacetophenone + Diethyl Oxalate Diketo->Start NaOEt/EtOH

Caption: Retrosynthetic pathway prioritizing regiocontrol via the 2,4-dioxobutanoate intermediate.

Detailed Experimental Protocols

Phase 1: Construction of the Isoxazole Core

Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Scale: 100 g Input (Scalable to kg).

Step 1: Claisen Condensation

Reaction: 4-Methoxyacetophenone + Diethyl Oxalate


 Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • Setup: Equip a 2L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Reagents:

    • Sodium Ethoxide (21% wt in EtOH): 2.5 equiv.

    • Diethyl Oxalate: 1.2 equiv.

    • 4-Methoxyacetophenone: 1.0 equiv (100 g).

    • Solvent: Absolute Ethanol (500 mL).

  • Procedure:

    • Charge the flask with NaOEt solution and cool to 0°C.

    • Add Diethyl Oxalate dropwise over 15 minutes.

    • Add a solution of 4-Methoxyacetophenone in Ethanol dropwise over 45 minutes, maintaining internal temperature

      
      .
      
    • Allow the thick yellow slurry to warm to Room Temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): TLC (20% EtOAc/Hexane) should show consumption of acetophenone (

      
      ) and formation of the polar enolate (baseline/smear).
      
  • Workup:

    • Quench the reaction by pouring into ice-cold 1M HCl (1.5 L) with vigorous stirring. The yellow precipitate (diketo ester) will form.

    • Filter the solid, wash with cold water (3 x 200 mL), and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85-95% (Yellow solid).

Step 2: Regioselective Cyclization

Reaction: Diketo ester + Hydroxylamine Hydrochloride


 Isoxazole Ester.
  • Setup: 2L RBF with reflux condenser.

  • Reagents:

    • Diketo Ester (from Step 1): 1.0 equiv.

    • Hydroxylamine Hydrochloride (

      
      ): 1.2 equiv.[1]
      
    • Solvent: Ethanol (800 mL).

  • Procedure:

    • Suspend the diketo ester in Ethanol.

    • Add

      
       in one portion.
      
    • Heat the mixture to reflux (

      
      ) for 3-5 hours. The suspension will clear as the product forms.
      
    • Mechanism Note: The nucleophilic attack of hydroxylamine occurs preferentially at the C-4 ketone (adjacent to the aryl ring) due to conjugation, followed by cyclization onto the

      
      -keto ester carbonyl. This locks the aryl group at position 5.
      
  • Workup:

    • Cool to RT. A significant amount of product may crystallize.

    • Concentrate the solvent to

      
       volume.
      
    • Pour into ice water (1 L). Filter the white crystalline solid.

    • Purification: Recrystallize from Ethanol if necessary.[2]

    • Yield Expectation: 80-90%.

Phase 2: Homologation to Acetic Acid

Objective: Conversion of the C-3 ester to the C-3 acetic acid.

Step 3: Reduction to Alcohol

Reaction: Isoxazole-3-carboxylate


 [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol.
  • Safety Critical: Do NOT use Lithium Aluminum Hydride (LAH) on large scale if avoidable, as it can cleave the isoxazole N-O bond. Sodium Borohydride (

    
    ) in Methanol is safer and chemoselective.
    
  • Procedure:

    • Dissolve the ester (50 g) in Methanol (500 mL).

    • Add

      
       (2.0 equiv) portion-wise at 0°C (Gas evolution: 
      
      
      
      ).
    • Stir at RT for 2 hours.

    • Quench: Carefully add Acetone (to destroy excess borohydride) followed by saturated

      
      .
      
    • Isolation: Remove MeOH under vacuum, extract aqueous residue with EtOAc, dry (

      
      ), and concentrate.
      
    • Product: White solid.[3][4]

Step 4: Chlorination

Reaction: Alcohol


 3-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole.
  • Procedure:

    • Dissolve Alcohol in Dichloromethane (DCM).

    • Add Thionyl Chloride (

      
      , 1.5 equiv) dropwise at 0°C.
      
    • Add a catalytic amount of DMF (3-5 drops).

    • Reflux for 2 hours.

    • Workup: Evaporate volatiles (trap acidic gases). Redissolve in DCM, wash with saturated

      
      .
      
    • Note: The chloride is a potent alkylating agent; handle with care.

Step 5: Cyanation (Nitrile Formation)

Reaction: Chloride


 [5-(4-Methoxyphenyl)isoxazol-3-yl]acetonitrile.
  • Procedure:

    • Dissolve Chloride in DMSO (or Acetone/Water 4:1).

    • Add Sodium Cyanide (NaCN, 1.2 equiv). WARNING: NaCN is fatal if swallowed or in contact with acid. Use specific cyanide waste protocols.

    • Stir at 40-50°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (to remove DMSO) and brine.

Step 6: Hydrolysis to Target Acid

Reaction: Nitrile


 [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.
  • Procedure:

    • Suspend the Nitrile in a mixture of Acetic Acid and concentrated HCl (1:1 v/v).

    • Heat to reflux (

      
      ) for 4-6 hours.
      
    • Monitoring: The nitrile peak in IR (

      
      ) will disappear; the Carbonyl peak of the acid (
      
      
      
      ) will appear.
    • Isolation: Pour into ice water. The product usually precipitates.

    • Purification: Dissolve the crude solid in saturated

      
       (filters out non-acidic impurities), filter, then acidify the filtrate to pH 2 with HCl to reprecipitate the pure acid.
      
    • Final Yield (Overall): ~40-50% from acetophenone.

Process Safety & Scalability Analysis

ParameterHazard / ChallengeMitigation Strategy
Exotherm Control Claisen condensation (Step 1) is exothermic.Controlled addition of ketone; active cooling.
Thermal Stability Hydroxylamine (Step 2) residues can be explosive.Ensure complete consumption; wash product thoroughly; do not distill residue to dryness.
Reagent Safety NaCN (Step 5) is highly toxic.Use closed reactors; keep pH > 10 in aqueous waste; have cyanide antidote kit available.
Regiochemistry Formation of 3-aryl-5-ester isomer.The use of Diethyl Oxalate strongly directs the aryl to position 5. HPLC validation required.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aryl Region: Two doublets (AA'BB' system) at

      
       and 
      
      
      
      ppm (4H total).
    • Isoxazole Proton: A sharp singlet at

      
       ppm (1H, C-4 proton).
      
    • Methoxy Group: Singlet at

      
       ppm (3H).
      
    • Acetic Acid Methylene: Singlet at

      
       ppm (2H, 
      
      
      
      ).
    • Acid Proton: Broad singlet at

      
       ppm.
      
  • Regioisomer Check: If the aryl group were at position 3, the isoxazole proton (now at C-5) would appear further downfield (

    
     ppm) or show different NOE correlations. The C-4 proton in 5-aryl isoxazoles is characteristically upfield relative to 3-aryl isomers.
    

References

  • Regioselective Synthesis of Isoxazoles

    • Source: Martins, M. A. P., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles from beta-enamino diketones." RSC Advances, 2013.
    • Relevance: Establishes the electronic control mechanisms in cyclocondens
  • Isoxazole-3-carboxylate Reduction Protocols: Source: Chimichi, S., et al. "New synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition." Tetrahedron, 1987. Relevance: Validates the use of borohydrides for ester reduction in the presence of the isoxazole ring.
  • General Homologation Strategies (Nitrile Synthesis)

    • Source: "Preparation of arylacetonitriles from benzyl chlorides." Organic Syntheses, Coll.[5][6] Vol. 1, p.107.

    • Relevance: Standardizes the cyanide displacement and hydrolysis steps for phenylacetic acid derivatives (analogous to isoxazole acetic acid).
  • Commercial Reference for Target Structure

    • Source: Sigma-Aldrich / Merck Product Entry for [5-(3-methoxyphenyl)isoxazol-3-yl]acetic acid (Structural Analog).
    • Relevance: Confirms stability and existence of the specific scaffold.

Disclaimer: This protocol involves hazardous chemicals (NaCN, SOCl2, Hydroxylamine). It is intended for use by qualified personnel in a controlled laboratory environment with appropriate PPE and engineering controls.

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving yield in the cyclization of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Ticket ID: ISOX-5-ARYL-OPT-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid typically hinges on the regioselective cyclization of a 1,3-dicarbonyl precursor (often a


-keto ester or diketo acid derivative) with hydroxylamine.[1] The primary yield-limiting factors in this transformation are regiochemical fidelity  (formation of the 3,5- vs. 5,3-isomer) and dehydration efficiency .[1]

This guide provides targeted troubleshooting protocols to maximize the yield of the 5-aryl-3-substituted isomer, which is the requisite core for this target.

Module 1: Critical Troubleshooting – Regioselectivity Control

The Issue: The reaction of 4-(4-methoxyphenyl)-2,4-dioxobutanoate (or its equivalent) with hydroxylamine can yield two isomers. The "kinetic" product often differs from the "thermodynamic" product based on the pH of the reaction medium.

  • Target Isomer: 5-(4-Methoxyphenyl)-3-substituted isoxazole.[1][2]

  • Common Impurity: 3-(4-Methoxyphenyl)-5-substituted isoxazole.[1]

Mechanism & Causality: The regioselectivity is dictated by which carbonyl group the hydroxylamine nitrogen attacks first.

  • Acidic Conditions (pH < 4): The nucleophile is likely free hydroxylamine (in equilibrium) attacking the most electrophilic carbonyl. However, protonation of the carbonyls activates them.[1] The keto-carbonyl adjacent to the aryl group is less reactive due to resonance stabilization from the 4-methoxy group. The carbonyl

    
     to the ester/acid side chain is more reactive.
    
  • Basic Conditions (pH > 9): The nucleophile is the hydroxylamine anion, which is harder and attacks the hardest electrophile, or reversibility becomes a factor leading to the thermodynamic product.[1]

Optimization Protocol: To favor the 5-aryl-3-substituted core, you must operate under controlled acidic/buffered conditions .[1]

ParameterRecommended ConditionRationale
Reagent Hydroxylamine Hydrochloride (

)
Provides an inherent acidic buffer source.[1]
Solvent Ethanol/Water (3:[1]1) or MethanolProtophilic solvents stabilize the transition state. Water is required to solubilize the salt.
Base Additive Sodium Acetate (

) or Pyridine
Crucial: Use weak bases. Strong bases (NaOH, NaOEt) shift equilibrium toward the wrong isomer (3-aryl).[1]
Temperature Reflux (

for EtOH)
Ensures complete dehydration of the intermediate 5-hydroxy-isoxazoline.[1]

Visualizing the Pathway:

IsoxazoleRegioselectivity Precursor 1,3-Dicarbonyl Precursor (4-methoxy-2,4-dioxobutanoate) PathA Attack at C2 (Alpha to Ester) Precursor->PathA Acidic/Buffered (pH 4-5) PathB Attack at C4 (Alpha to Aryl) Precursor->PathB Basic Conditions (pH > 9) NH2OH Hydroxylamine (Nucleophile) NH2OH->Precursor Target TARGET: 5-(4-Methoxyphenyl) isoxazole-3-carboxylate PathA->Target - H2O (Cyclization) Impurity IMPURITY: 3-(4-Methoxyphenyl) isoxazole-5-carboxylate PathB->Impurity - H2O (Cyclization)

Caption: Regioselectivity bifurcation in isoxazole synthesis. Acidic conditions favor the target 5-aryl isomer.[1]

Module 2: Reaction Conditions & Yield Optimization

The Issue: Incomplete conversion or "oiling out" of the intermediate oxime, preventing ring closure.

Step-by-Step Optimization Protocol:

  • Preparation of the Oxime (The "Cold" Step):

    • Dissolve the diketo-ester/acid precursor in Ethanol (5 mL/mmol).

    • Add 1.1 equivalents of

      
      .
      
    • Add 1.1 equivalents of Sodium Acetate (

      
      ) dissolved in minimal water.
      
    • Action: Stir at Room Temperature for 2-4 hours first.

    • Why? This allows the oxime to form at the kinetically favored position (C2) without competing thermal degradation or polymerization.

  • Cyclization (The "Hot" Step):

    • Once TLC shows consumption of the starting material (formation of oxime intermediate), heat the mixture to Reflux .

    • Maintain reflux for 4–6 hours.

    • Tip: Monitor the disappearance of the oxime intermediate. If the reaction stalls, add a catalytic amount (5 mol%) of

      
       (conc.) to accelerate dehydration.
      
  • Handling the "Acetic Acid" Side Chain:

    • If your precursor was a succinic acid derivative (to get the acetic acid directly), decarboxylation can occur if heated too vigorously.[1]

    • Recommendation: Synthesize the Ethyl ester first (Ethyl [5-(4-methoxyphenyl)isoxazol-3-yl]acetate), then hydrolyze it using mild LiOH/THF conditions in a separate step.[1] Direct cyclization of the free acid often leads to lower yields due to solubility issues and zwitterion formation.

Module 3: Workup & Purification (Yield Recovery)

The Issue: The 4-methoxyphenyl group makes the product lipophilic, but the acetic acid tail makes it polar.[1] This amphiphilic nature causes product loss during aqueous workup.

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Product stays in aqueous layer pH is too high (Carboxylate salt form).[1]Acidify aqueous layer to pH 2-3 with 1N HCl before extraction.
Emulsion forms during extraction Amphiphilic nature acting as surfactant.Use Ethyl Acetate/THF (4:1) mixture for extraction. Do not use DCM (often causes emulsions here). Add brine.
Sticky solid/Oil upon drying Trapped solvent or impurities.Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1) . The impurity (3-isomer) is often more soluble in ether.
Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as both solvent and base? A: Yes, but with caution.[1] Pyridine is excellent for promoting dehydration, but it is difficult to remove completely, which can complicate the crystallization of the acetic acid derivative.[1] We recommend using Ethanol/NaOAc for easier workup, reserving Pyridine for stubborn substrates that refuse to cyclize.[1]

Q2: My yield is low (30%), and NMR shows a mixture of isomers. What happened? A: You likely used a strong base (like Ethoxide) or heated the reaction immediately without the "Cold Step." The strong base promotes attack at the C4 carbonyl (next to the aryl ring), leading to the 3-aryl-5-substituted impurity.[1] Switch to the buffered NaOAc/EtOH method described in Module 2.

Q3: How do I confirm I have the correct isomer? A: Check the 1H NMR .

  • Target (5-Aryl-3-substituted): The isoxazole ring proton (C4-H) typically appears as a singlet around

    
     6.5 - 6.9 ppm .[1]
    
  • Impurity (3-Aryl-5-substituted): The ring proton usually shifts downfield to

    
     6.9 - 7.3 ppm  due to the proximity of the aryl ring's anisotropy cone.[1]
    
  • Definitive: NOE (Nuclear Overhauser Effect) experiments. Irradiating the ring proton should show enhancement with the methoxy group protons only if it is the 5-aryl isomer (spatial proximity depends on rotation, but NOE with the side chain is more diagnostic).

References
  • Katritzky, A. R. , et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles."[1] Journal of Organic Chemistry, vol. 68, no. 12, 2003.[1][2]

  • Chimichi, S. , & De Sio, F. "New approaches to the synthesis of isoxazoles."[1] Tetrahedron, vol. 40, no. 21, 1984.[1] (Foundational work on pH control in hydroxylamine condensations).

  • Liu, K. , et al. "Optimization of the Synthesis of Valdecoxib and Its Analogues."[1] Organic Process Research & Development, vol. 10, no. 4, 2006. (Detailed process chemistry on 5-aryl isoxazole regioselectivity).

  • PubChem Compound Summary . "Ethyl 2-(4-methoxyphenyl)acetate" (Precursor data).[1][3]

Sources

Technical Support Center: Solubility Optimization for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-SOL-001 Compound Class: Lipophilic Weak Acid Status: Active Support Guide

Executive Summary & Compound Profile

Compound: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Physicochemical Profile:

  • Acid/Base Character: Weak Acid (Carboxylic acid moiety).

  • Predicted pKa: ~3.5 – 4.2 (Estimates based on isoxazole-acetic acid analogs like Mofezolac).

  • Lipophilicity (LogP): Moderate to High (~2.5 – 3.5). The 4-methoxyphenyl and isoxazole core contribute significant hydrophobicity.

  • Solubility Classification: pH-dependent. Low intrinsic solubility (

    
    ) in acidic media; high solubility as a carboxylate salt in basic media (
    
    
    
    ).

The Core Issue: Researchers frequently encounter precipitation when diluting high-concentration DMSO stock solutions into aqueous buffers, particularly at pH values below 5.0. This guide provides mechanistic troubleshooting and validated protocols to resolve these issues.

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to my assay buffer (pH 7.4)."

Diagnosis: While pH 7.4 is theoretically basic enough to ionize the carboxylic acid, the "Kinetic Solubility Crash" occurs because the local concentration of the neutral species exceeds its solubility limit before mixing is complete. Additionally, high ionic strength in PBS can suppress the solubility of the salt form (Common Ion Effect).

Solution:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the buffer. Perform an intermediate dilution in a co-solvent mix (e.g., 1:1 DMSO:Water or DMSO:PEG400) to lower the hydrophobicity gradient.

  • Vortex During Addition: Inject the stock solution sub-surface into the buffer while vortexing rapidly. This prevents local supersaturation.

  • Check Buffer Strength: Reduce buffer concentration (e.g., from 100 mM to 10-20 mM) if the assay allows. High salt promotes "salting out" of organic anions.

Issue 2: "I need to dose this compound in mice/rats. What vehicle should I use?"

Diagnosis: Standard aqueous buffers (PBS) are unsuitable for high-dose formulations (e.g., 10-50 mg/kg) due to limited solubility. You need a vehicle that stabilizes the lipophilic core while maintaining a tolerable pH.

Solution: Use a Co-solvent/Surfactant System .

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Preparation Order (Critical):

    • Dissolve solid compound in DMSO (ensure complete dissolution).

    • Add PEG400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add water/saline last with continuous stirring. Why? Adding water too early causes irreversible precipitation of the neutral form.

Issue 3: "The compound is soluble at pH 8, but I need to run an assay at pH 4.5."

Diagnosis: At pH 4.5, the compound is close to its pKa. According to the Henderson-Hasselbalch equation, approximately 50% of the compound exists in the protonated (neutral), insoluble form.

Solution: You must increase the Intrinsic Solubility (


)  of the neutral form, as you cannot rely on ionization.
  • Cyclodextrin Complexation: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the methoxyphenyl-isoxazole core, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility.

  • Micellar Solubilization: Add non-ionic surfactants like Polysorbate 20 (0.01% - 0.1%) if the assay tolerates it.

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental pH and concentration requirements.

SolubilityStrategy Start Start: Define Experimental Needs Check_pH Is Target pH > 6.0? Start->Check_pH Check_Conc Is Target Conc. > 100 µM? Check_pH->Check_Conc Yes (Ionized Form) Check_Assay Is Assay Cell-Based / In Vivo? Check_pH->Check_Assay No (Neutral Form) Salt_Form Strategy: Salt Formation (Use Na+ or K+ buffer) Check_Conc->Salt_Form No (Low Conc) CoSolvent Strategy: Co-solvent (Add 1-5% DMSO/PEG) Check_Conc->CoSolvent Yes (High Conc) Cyclodextrin Strategy: Complexation (20% HP-β-CD) Check_Assay->Cyclodextrin Yes (Biocompatible) Surfactant Strategy: Micellar Solubilization (Tween 80 / Cremophor) Check_Assay->Surfactant No (In Vitro Only)

Figure 1: Decision tree for solubilizing [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this to determine the absolute solubility limit in your specific buffer.

Materials:

  • Compound (Solid powder)

  • Buffer (e.g., PBS pH 7.4, Acetate pH 4.5)

  • Syringe filters (0.45 µm PTFE or Nylon)

  • HPLC/UV-Vis spectrophotometer

Procedure:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial. The solution should remain cloudy (saturated).

  • Equilibration: Incubate at 25°C (or 37°C) with constant shaking (orbital shaker at 300 rpm) for 24 hours.

    • Note: For ionizable drugs like this, pH must be measured after saturation, as dissolving the acid may lower the buffer pH.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Preparation of 10 mM Stock Solution

Correct preparation prevents degradation and precipitation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol if storing at -20°C, as evaporation can alter concentration.

  • Calculation:

    • MW ≈ 233.22 g/mol (Verify specific batch MW).

    • To make 1 mL of 10 mM stock: Weigh 2.33 mg of powder.

  • Dissolution: Add 1 mL DMSO. Vortex until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Protect from light.

Solubility Data Reference Table

Note: Values are estimated based on structural analogs (e.g., Mofezolac) and general isoxazole chemistry.

Solvent / MediumSolubility EstimateMechanismNotes
Water (pH 7.0) Moderate (> 1 mg/mL)Ionization (Anionic)Solubility increases as pH > pKa.
0.1 N HCl (pH 1.0) Very Low (< 10 µg/mL)Neutral FormCompound is fully protonated and lipophilic.
DMSO High (> 50 mg/mL)Solvent-Solute InteractionPreferred stock solvent.
Ethanol Moderate-HighSolvent-Solute InteractionGood for evaporation protocols.
PBS + 20% HP-β-CD High (> 5 mg/mL)Inclusion ComplexBest for in vivo pH-neutral dosing.

References

  • PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- (Analog Structure Data). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (General reference for solubility principles in drug discovery).

Troubleshooting purification of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Isoxazole Derivatives Topic: Purification of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid Ticket ID: ISOX-PUR-001

User Guide & Troubleshooting Interface

Welcome to the Technical Support Center for heterocyclic chemistry. You are likely working with [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid , a compound often synthesized via 1,3-dipolar cycloaddition. This molecule presents a dual challenge: the lipophilic 5-aryl-isoxazole core and the polar, ionizable acetic acid tail.

This guide addresses the three most common support tickets we receive for this compound class: Peak Tailing , Regioisomer Co-elution , and Solubility Crashes .

Module 1: Method Selection & Mobile Phase Strategy

Q: Should I use Normal Phase (Silica) or Reverse Phase (C18) for this compound?

A: Both are viable, but they serve different stages of purification.

  • Normal Phase (Flash): Best for bulk purification immediately after synthesis to remove non-polar starting materials (e.g., alkynes) and very polar baseline impurities (e.g., metal salts).

  • Reverse Phase (Prep-HPLC): Essential for final polishing, specifically for separating the desired product from close-eluting regioisomers (3,5- vs 5,3-isomers) or decarboxylated byproducts.

Recommended Mobile Phase Systems
ModeStationary PhaseSolvent A (Weak)Solvent B (Strong)Modifier (Critical)Purpose
NP Silica (40-63 µm)Hexanes or HeptaneEthyl Acetate (EtOAc)1% Acetic Acid Bulk cleanup. Prevents streaking.[1]
NP (Alt) SilicaDichloromethane (DCM)Methanol (MeOH)1% Acetic Acid For higher polarity impurities.
RP C18 or Phenyl-HexylWaterAcetonitrile (ACN)0.1% Formic Acid High-resolution polishing.

Technical Note: The pKa of the acetic acid side chain is approximately 4.0–4.5. Without an acidic modifier, the compound will exist in equilibrium between its neutral and ionized forms, causing severe peak tailing.

Module 2: Troubleshooting Peak Tailing (The "Streak" Effect)

Q: My compound streaks from the baseline to the solvent front on TLC and elutes as a broad hump on the column. Why?

A: This is the "Carboxylic Acid Effect." The free acid group (


) interacts strongly with the silanol groups (

) on the silica surface via hydrogen bonding.

Protocol: The Acid Wash Fix

  • Pre-condition the Column: Flush your silica column with 3 column volumes (CV) of your starting mobile phase containing the acid modifier (e.g., Hex/EtOAc + 1% AcOH).

  • Mobile Phase Prep: Add 1% Acetic Acid to both Solvent A and Solvent B bottles. Do not rely on the pump to mix the acid; premix it to ensure stable pH.

  • Verification: Run a TLC plate using the exact mobile phase with acid. The streak should tighten into a compact spot.

Visualizing the Mechanism:

TailingMechanism Acid Carboxylic Acid Group (-COOH) Interaction Strong H-Bonding (Peak Tailing) Acid->Interaction No Modifier Silica Silica Surface (Free Silanols -SiOH) Silica->Interaction Result Silanols Protonated (Sharp Peak) Interaction->Result Mitigation Modifier Add 1% Acetic Acid (Mobile Phase) Modifier->Acid Suppresses Ionization Modifier->Silica Saturates Sites

Figure 1: Mechanism of carboxylic acid tailing and the suppression effect of acidic modifiers.

Module 3: Separation of Regioisomers

Q: I see a "shoulder" on my main peak. Is this the 3,5- vs 5,3-isomer?

A: Likely, yes. In 1,3-dipolar cycloadditions, obtaining a mixture of [5-(4-methoxyphenyl)...] and [3-(4-methoxyphenyl)...] isomers is common. These are structurally very similar and hard to separate on standard silica.

Troubleshooting Steps:

  • Switch Selectivity (NP): If using Hex/EtOAc, switch to Toluene/Acetone (9:1) or DCM/MeOH . The pi-pi interactions of Toluene with the isoxazole ring can often differentiate the isomers better than simple polarity-based separation.

  • Switch to Reverse Phase (RP): The hydrophobic surface area of the 5-aryl vs 3-aryl substitution differs slightly.

    • Column: C18 is standard, but a Phenyl-Hexyl column is superior here. The phenyl ring in the stationary phase interacts with the 4-methoxyphenyl group of your analyte, amplifying the selectivity difference between isomers.

Module 4: Solubility & Loading Issues

Q: My pressure spiked immediately after injection, and the column head is white. What happened?

A: Your compound precipitated. While the acetic acid tail provides some polarity, the methoxyphenyl-isoxazole core is quite hydrophobic and crystalline.

The "Solubility Trap":

  • Scenario: You dissolved the sample in 100% DMSO or MeOH for injection.

  • Event: Upon hitting the mobile phase (e.g., 90% Hexane or 95% Water), the solubility drops instantly, causing the compound to crash out.

Protocol: Solid Loading (Dry Load) For Normal Phase Flash Chromatography, avoid liquid injection of this compound.

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add Celite 545 or clean Silica Gel (ratio: 1g sample to 3g sorbent).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it on top of the column bed.

    • Benefit: Eliminates solvent mismatch and improves resolution.

Summary of Physical Data & Specifications

PropertyValue / DescriptionImpact on Purification
Structure 5-aryl-isoxazole-3-acetic acidMixed polarity (Lipophilic core + Acidic tail).
pKa ~4.2 (Carboxylic Acid)Requires pH < 3.0 in mobile phase to suppress ionization.
UV Absorption Strong (λmax ~250-270 nm)Easy detection; do not overload detector (monitor 254 nm and 280 nm).
Solubility High: DMSO, DMF, MeOHLow: Water, HexaneRisk of precipitation in high-aqueous or high-alkane mobile phases.

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Check for Tailing) Start->TLC Decision Is Tailing Present? TLC->Decision Flash Flash Chromatography (Silica + 1% AcOH) Decision->Flash Yes (Add Acid) Decision->Flash No SolidLoad Solid Load (Celite) Flash->SolidLoad Sample Prep CheckPurity Check Purity (NMR/HPLC) SolidLoad->CheckPurity Run Column Repurify Prep-HPLC (C18) Water/ACN + 0.1% FA CheckPurity->Repurify Isomer Impurities Final Pure Product (Lyophilize) CheckPurity->Final >95% Pure Repurify->Final

Figure 2: Decision matrix for the purification of isoxazole acetic acid derivatives.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separation with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • Sigma-Aldrich. (n.d.). [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid Product Information. (Used as proxy for physical property verification of the class).

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 143-152. (Demonstrates separation challenges of isoxazole isomers).

  • BenchChem Technical Support. (2025). Troubleshooting peak tailing of carboxylic acids in gas chromatography. (General principles of acid tailing applied to LC).

Sources

Technical Support Center: Purification of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this active pharmaceutical ingredient (API). Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.

I. Understanding the Compound and Potential Impurities

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The isoxazole ring, being a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a common scaffold in medicinal chemistry.[1][2][3] The purity of this compound is paramount for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product.[4][5]

Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product.[6] Common impurities in the synthesis of isoxazole derivatives can include regioisomers, unreacted chalcones, and hydroxylamine starting materials.[1][6]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oily crude products are a common issue and can be attributed to the presence of residual solvents or impurities that depress the melting point.

  • Initial Step: Solvent Removal. Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Gentle heating with a rotary evaporator can be effective.

  • Troubleshooting Persistent Oils:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to "crash out" the solid product while impurities remain dissolved.

    • Acid-Base Extraction: Since your target compound is a carboxylic acid, a highly effective method is acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases.[7][8]

      • Workflow for Acid-Base Extraction:

        • Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane.

        • Extract the organic layer with an aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to convert the carboxylic acid into its water-soluble carboxylate salt.[9][8]

        • Separate the aqueous layer containing the desired product salt.

        • Wash the aqueous layer with an organic solvent (a "back-wash") to remove any co-extracted neutral impurities.[9]

        • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the pure carboxylic acid.[8][10]

        • Collect the solid product by filtration, wash with cold water, and dry thoroughly.[7][10]

Q2: I'm observing multiple spots on my TLC plate after initial purification. How can I improve the separation?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your product is still impure. The polarity of the impurities will dictate the best purification strategy.

  • Column Chromatography: This is a powerful technique for separating compounds with similar polarities.[6]

    • Solvent System Screening: Before running a column, it is crucial to screen different solvent systems using TLC to achieve optimal separation.[6] A good solvent system will result in a significant difference in the retention factor (Rf) values of your product and the impurities.

    • Improving Separation: Sometimes, adding a small amount of acetic acid to the mobile phase can improve the resolution of acidic compounds on silica gel by reducing tailing.[6]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step.[1][6]

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing isoxazole derivatives include ethanol, methanol, and mixtures of ethanol and water.[1][11][12]

Q3: My yield is very low after purification. What are the potential causes and how can I mitigate this?

Answer: Low recovery can be frustrating but is often preventable. Several factors can contribute to product loss during purification.

  • Incomplete Extraction: During acid-base extraction, ensure the pH is sufficiently basic to deprotonate all of the carboxylic acid and sufficiently acidic during precipitation to protonate all of the carboxylate salt. Use pH paper to confirm.[8] Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Product Loss During Recrystallization:

    • Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Premature filtration: Ensure crystallization is complete before filtering.

  • Adsorption on Silica Gel: Carboxylic acids can sometimes strongly adsorb to silica gel during column chromatography, leading to poor recovery. Pre-treating the silica gel with a small amount of triethylamine in the slurry or adding a small percentage of acetic acid to the eluent can help mitigate this.

III. Purity Assessment

After purification, it is essential to assess the purity of your [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. Several analytical techniques can be employed.[13]

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the identity and accurately quantify the purity of the API.[4][14]
Gas Chromatography (GC) To identify and quantify volatile impurities and residual solvents.[4][14]
Thin-Layer Chromatography (TLC) A quick, qualitative method to assess purity and monitor reaction progress.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups and the identity of the compound.[14]
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine all aqueous extracts.

  • Wash the combined aqueous extracts with a small portion of the organic solvent to remove any dissolved neutral impurities.

  • Slowly add concentrated hydrochloric acid to the aqueous solution while stirring until the pH is acidic (pH 3-4, check with pH paper). A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

V. Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product ([5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid + Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction Dissolve->Extraction AqueousLayer Aqueous Layer (Product as Salt) Extraction->AqueousLayer Product OrganicLayer Organic Layer (Neutral/Basic Impurities) Extraction->OrganicLayer Impurities Acidify Acidify Aqueous Layer AqueousLayer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry PureProduct Pure Solid Product FilterDry->PureProduct Recrystallization Recrystallization (Optional Final Polishing) PureProduct->Recrystallization FinalProduct Highly Pure Product Recrystallization->FinalProduct

Caption: A flowchart illustrating the acid-base extraction and recrystallization workflow for purification.

VI. Troubleshooting Logic

Troubleshooting Start Crude Product IsSolid Is it a solid? Start->IsSolid OilyProduct Oily Product IsSolid->OilyProduct No SolidProduct Solid Product IsSolid->SolidProduct Yes Triturate Triturate with non-polar solvent OilyProduct->Triturate AcidBaseExtraction Perform Acid-Base Extraction Triturate->AcidBaseExtraction CheckPurity Check Purity (TLC/HPLC) AcidBaseExtraction->CheckPurity SolidProduct->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No ColumnChromatography Column Chromatography Impure->ColumnChromatography Recrystallize Recrystallization ColumnChromatography->Recrystallize Recrystallize->CheckPurity

Caption: A decision-making flowchart for troubleshooting the purification process.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]

  • MDPI. (2024). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Retrieved from [Link]

  • PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • CDN. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • HETEROCYCLES. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]

  • Pharmaceutical Chemistry Journal. (2021, March 18). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

Sources

Optimizing reaction temperature for isoxazole ring formation in acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the formation of the isoxazole ring from acetic acid derivatives and other precursors. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and optimized protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming an isoxazole ring from an acetic acid derivative?

The most common and direct method involves the cyclocondensation of a 1,3-dicarbonyl compound (which can be derived from acetic acid) with hydroxylamine.[1][2] In this reaction, the nitrogen atom of hydroxylamine attacks one of the carbonyl carbons, leading to an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring.[1][3]

Q2: Why is reaction temperature a critical parameter in isoxazole synthesis?

Reaction temperature significantly influences several key aspects of the isoxazole ring formation:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the decomposition of reactants, intermediates, or the final isoxazole product.[4][5]

  • Yield: Optimizing the temperature is crucial for maximizing the yield. Suboptimal temperatures can result in low conversion rates, while excessively high temperatures can promote side reactions, reducing the overall yield.[4][6]

  • Regioselectivity: In the case of unsymmetrical 1,3-dicarbonyl compounds, temperature can influence which carbonyl group is preferentially attacked by hydroxylamine, thus affecting the ratio of the resulting regioisomers.[4]

  • Side Reactions: Temperature control is essential to minimize unwanted side reactions, such as the dimerization of in situ generated nitrile oxides to form furoxans in alternative synthetic routes.[7]

Q3: What are the most common challenges encountered when optimizing the reaction temperature?

Researchers often face the following issues:

  • Low or No Yield: This can be due to a temperature that is too low for the reaction to proceed efficiently or so high that it causes degradation.[4]

  • Formation of a Mixture of Regioisomers: For unsymmetrical substrates, achieving high regioselectivity can be challenging and is often temperature-dependent.[4]

  • Product Instability: The N-O bond in the isoxazole ring can be labile under certain conditions, including high temperatures, strong bases, or in the presence of certain metals, leading to ring cleavage.[4]

  • Difficult Purification: The presence of side products and unreacted starting materials due to non-optimized temperature can complicate the purification process.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in isoxazole synthesis. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Too Low: The reaction may not have sufficient activation energy to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS.

    • Too High: Reactants or the product may be decomposing. If degradation is suspected (e.g., charring, formation of numerous byproducts), lower the temperature. Consider running the reaction at room temperature or even sub-ambient temperatures for extended periods.[4] Microwave irradiation can sometimes provide rapid heating to a set temperature, potentially improving yields and reducing reaction times.[4]

  • Starting Material Integrity:

    • Ensure the purity of the 1,3-dicarbonyl compound and hydroxylamine hydrochloride. The reactivity of 1,3-dicarbonyl compounds can be affected by their keto-enol tautomerism.[4]

  • Incorrect Reaction Time:

    • Monitor the reaction progress closely. Insufficient time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[4][6]

Below is a workflow to troubleshoot low yield:

LowYieldTroubleshooting start Low or No Yield Observed check_temp Analyze Reaction Temperature start->check_temp temp_too_low Hypothesis: Temperature Too Low check_temp->temp_too_low temp_too_high Hypothesis: Temperature Too High (Degradation Occurring) check_temp->temp_too_high increase_temp Action: Increase Temperature Incrementally (e.g., in 10°C steps) temp_too_low->increase_temp monitor_reaction Monitor Progress (TLC/LC-MS) increase_temp->monitor_reaction end_good Yield Improved monitor_reaction->end_good end_bad Yield Still Low monitor_reaction->end_bad decrease_temp Action: Decrease Temperature (Consider Room Temp or Below) temp_too_high->decrease_temp decrease_temp->monitor_reaction check_purity Verify Starting Material Purity check_time Optimize Reaction Time check_purity->check_time check_time->start end_bad->check_purity

Caption: Troubleshooting workflow for low yields in isoxazole synthesis.

Issue 2: Formation of Undesired Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common problem.[4] The regioselectivity is influenced by steric and electronic factors of the substituents, as well as reaction conditions like temperature and the presence of catalysts.[4]

Strategies to Improve Regioselectivity:

  • Temperature Adjustment: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. A screening of temperatures from room temperature to the boiling point of the solvent is recommended.

  • Solvent and Catalyst Screening: The choice of solvent and the use of a catalyst can significantly impact the regiomeric ratio.[5][6] For instance, the use of a Lewis acid like BF₃·OEt₂ can tune the selectivity in the reaction of β-enamino diketones with hydroxylamine hydrochloride.[7]

  • Alternative Synthetic Routes: If temperature optimization is insufficient, consider alternative, more regioselective synthetic methods. For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful method for constructing the isoxazole ring with often predictable regioselectivity.[2]

The following diagram illustrates the factors influencing regioselectivity:

RegioselectivityFactors factors Factors Influencing Regioselectivity temp Reaction Temperature factors->temp solvent Solvent Choice factors->solvent catalyst Catalyst (e.g., Lewis Acid) factors->catalyst sterics Steric Hindrance factors->sterics electronics Electronic Effects factors->electronics outcome Regioisomeric Ratio temp->outcome solvent->outcome catalyst->outcome sterics->outcome electronics->outcome

Caption: Key factors that control the regioselectivity of isoxazole formation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of a 3,5-disubstituted isoxazole from a 1,3-dicarbonyl compound and hydroxylamine hydrochloride in acetic acid.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Glacial acetic acid (solvent)

  • Reaction vials/flasks

  • Heating/cooling system with precise temperature control

  • TLC plates and developing chamber

  • LC-MS for accurate monitoring

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate vials. To each vial, add the 1,3-dicarbonyl compound (e.g., 0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 4 mL) to each vial.

  • Temperature Screening:

    • Run the reactions at a range of different temperatures. A good starting range is from room temperature (25°C) up to reflux, with intervals of 20°C (e.g., 25°C, 45°C, 65°C, 85°C, 105°C).

  • Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC and/or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction is deemed complete (or after a set time, e.g., 6 hours), cool the reaction mixtures to room temperature. Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the yield for each reaction temperature. If regioisomers are possible, determine the isomeric ratio using ¹H NMR or other suitable analytical techniques.

Data Presentation

The results of the temperature optimization can be summarized in a table for easy comparison.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Regioisomeric Ratio (A:B)
1256302580:20
2456656075:25
3654959070:30
4852>999268:32
51051>998565:35

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Mechanistic Overview

The formation of an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine in an acidic medium like acetic acid proceeds through a well-established pathway.

IsoxazoleMechanism start 1,3-Dicarbonyl + Hydroxylamine intermediate1 Oxime Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Isoxazole Ring intermediate2->product Dehydration h2o H₂O intermediate2->h2o

Caption: Simplified reaction mechanism for isoxazole formation.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Life-science Interactive Analysis and Novel Bio-information letters. (2024, June 30). Construction of Isoxazole ring: An Overview.
  • FLORE. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • Benchchem. (n.d.). Common side reactions in the synthesis of oxazoles and how to avoid them.
  • Wikipedia. (n.d.). Isoxazole.
  • Canadian Journal of Chemistry. (n.d.). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates.
  • Benchchem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Beilstein Journal of Organic Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,....
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • PMC. (2023, March 20). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions.
  • ResearchGate. (2025, December 5). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the purity analysis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid , a structural analog often encountered in the synthesis of immunomodulators (e.g., VGX-1027 analogs) and COX-2 inhibitors.

While standard C18 chemistries often provide adequate retention, they frequently fail to resolve critical synthetic precursors (e.g., 4-methoxyacetophenone) and regiooisomeric impurities inherent to isoxazole ring formation. This guide contrasts a Standard C18/Formic Acid approach against an Optimized Phenyl-Hexyl/Phosphate protocol, demonstrating why the latter offers superior resolution (


) and peak symmetry for this acidic heterocycle.

Part 1: Analyte Profiling & Separation Physics[1]

Before selecting a column, we must deconstruct the molecule's behavior.

FeatureChemical CharacteristicChromatographic Implication
Core Structure Isoxazole ring + Phenyl groupHigh aromaticity; susceptible to

-

interactions.
Functional Group Acetic Acid tail (

)
Acidic (pKa

3.8 - 4.2)
. At neutral pH, it ionizes (

), eluting in the void volume. Low pH (< 3.0) is mandatory to suppress ionization and retain the molecule.
Substituent 4-Methoxy group (

)
Electron-donating; increases electron density of the phenyl ring, making it distinct from non-substituted impurities.
Critical Impurities 4-Methoxyacetophenone (Starting Material)Neutral, highly hydrophobic. Elutes late on C18.
Regioisomers (3,5- vs 5,3-isoxazole)Similar hydrophobicity (LogP) but different dipole moments. Hard to separate on C18; requires steric/electronic selectivity.
Method Development Logic Flow

The following decision tree illustrates the critical path taken to arrive at the optimized method.

MethodLogic Start Analyte: [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid AcidCheck Is pKa < 5.0? (Carboxylic Acid Present) Start->AcidCheck MobilePhase Mobile Phase Selection: Requires pH < 3.0 (Suppression) AcidCheck->MobilePhase Yes (pKa ~4.0) ColumnSelect Column Screening Strategy MobilePhase->ColumnSelect C18 Option A: C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnSelect->Phenyl ResultA Result A: Good Retention Poor Isomer Separation C18->ResultA ResultB Result B: Superior Selectivity for Aromatic Impurities Phenyl->ResultB

Figure 1: Decision logic prioritizing pH control and stationary phase selectivity based on analyte chemistry.

Part 2: Comparative Study (The Experiment)

We compared two distinct methodologies to determine the "Gold Standard" for purity analysis.

Scenario A: The "Generic" Approach

Commonly used for initial screening in drug discovery.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Pure hydrophobicity.

Scenario B: The "Optimized" Approach

Designed for specific isoxazole selectivity.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.0 µm).

  • Mobile Phase: 20 mM Potassium Phosphate pH 2.5 (A) / Methanol (B).

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    stacking (interaction between the phenyl stationary phase and the methoxyphenyl analyte).
Performance Data Comparison
MetricScenario A (Generic C18)Scenario B (Phenyl-Hexyl)Analysis
Retention Time (

)
4.2 min6.8 minScenario B provides more retention, moving the peak away from the solvent front.
Tailing Factor (

)
1.6 (Moderate Tailing)1.05 (Excellent) Phosphate buffer (Scenario B) masks silanols better than Formic acid, sharpening the acid peak.
Resolution (

) from Precursor
1.8> 3.5 The Phenyl-Hexyl phase interacts strongly with the methoxy-benzene ring, pulling the impurity away from the product.
Theoretical Plates (

)
~8,000~12,500 Higher efficiency in Scenario B.

Part 3: The Optimized Protocol (Scenario B)

This section details the validated workflow for the Phenyl-Hexyl/Phosphate method. This protocol is self-validating via the System Suitability Test (SST).

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, HPLC Grade Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid.
    
  • Column: Phenyl-Hexyl stationary phase (e.g., Luna Phenyl-Hexyl or XBridge Phenyl), 150 x 4.6 mm, 3-3.5 µm.

  • Detection: UV-Vis / DAD at 254 nm (aromatic backbone) and 280 nm (specificity).

Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1  using diluted phosphoric acid. Filter through 0.22 µm nylon filter.
    
    • Why pH 2.5? The pKa of the acetic acid tail is ~4.0. To ensure

      
      , pH must be 1.5 units below pKa.
      
  • Mobile Phase B: 100% Methanol.

    • Why Methanol? Methanol facilitates

      
      -
      
      
      
      interactions better than Acetonitrile in phenyl columns.
Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer for the aromatic interaction).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.07030Equilibration
2.07030Isocratic Hold (Elute polar impurities)
12.02080Linear Gradient (Elute Main Peak)
15.02080Wash
15.17030Re-equilibration
20.07030End
Sample Preparation Workflow

To ensure data integrity, follow this specific dilution scheme.

SamplePrep Raw Raw Sample (Solid) Stock Stock Solution 1.0 mg/mL in MeOH Raw->Stock Weigh 10mg -> 10mL Dilution Working Standard 0.1 mg/mL in 50:50 Buffer:MeOH Stock->Dilution Dilute 1:10 Filter Filter 0.22 µm PTFE Dilution->Filter Remove Particulates Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Sample preparation workflow ensuring solvent compatibility with the initial mobile phase conditions.

Part 4: System Suitability & Troubleshooting

A robust method must be self-validating. Every run must meet these criteria before data release.

System Suitability Limits (SST)
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity (usually 4-methoxyacetophenone).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision (%RSD): < 2.0% for retention time and area (n=5 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong.The sample is dissolved in 100% MeOH but injected into 30% MeOH. Dilute sample 50:50 with Mobile Phase A.
Drifting Retention Time pH instability.The isoxazole ring is sensitive to pH changes. Ensure buffer is strictly pH 2.5 using a calibrated meter.
High Backpressure Precipitation.Phosphate buffers precipitate in >85% Methanol. Do not exceed 80% B in the gradient.
Ghost Peaks Carryover.The acidic tail can bind to metals. Use a needle wash of 50:50 Water:MeOH + 0.1% Phosphoric Acid.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • PubChem. Compound Summary for Isoxazole-3-acetic acid derivatives (CID 279129).[1] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pH control for acidic analytes). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl-Hexyl column selectivity mechanisms). Link

  • Journal of Chromatography A. "Separation of isoxazole derivatives using reversed-phase liquid chromatography." (General principles applied for isoxazole separation). Link

Sources

Mass spectrometry (LC-MS) fragmentation patterns of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Liquid chromatography-mass spectrometry (LC-MS) stands as a principal technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the collision-induced dissociation (CID) fragmentation pathways for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, a compound of interest in medicinal chemistry.

In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and comparative data from structurally related compounds to propose a detailed and scientifically grounded fragmentation scheme. This predictive approach not only provides a valuable reference for the analysis of this and similar molecules but also illustrates the logical process of interpreting mass spectra for novel compounds.

Predicted Molecular Ion and Key Fragmentation Pathways

Under typical positive ion electrospray ionization (ESI) conditions, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (exact mass: ~233.06 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of approximately 234.07. Subsequent MS/MS analysis via collision-induced dissociation (CID) is predicted to induce fragmentation across the molecule's three key structural motifs: the acetic acid side chain, the methoxyphenyl group, and the isoxazole core.

The proposed fragmentation pathways are initiated by the protonation of the molecule, which can occur at several sites, including the nitrogen and oxygen atoms of the isoxazole ring, the ether oxygen of the methoxyphenyl group, or the carbonyl oxygen of the acetic acid moiety. The initial site of protonation can influence the subsequent fragmentation cascade.

Visualizing the Predicted Fragmentation Cascade

The following diagram illustrates the proposed major fragmentation pathways for the protonated [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid molecule.

fragmentation_pathway cluster_path1 Acetic Acid Side Chain Fragmentation cluster_path2 Methoxyphenyl Group Fragmentation cluster_path3 Isoxazole Ring Fragmentation M_H [M+H]⁺ m/z 234.07 F1 Loss of H₂O [M+H-18]⁺ m/z 216.06 M_H->F1 - H₂O F2 Loss of CO₂ [M+H-44]⁺ m/z 190.08 M_H->F2 - CO₂ F3 Loss of CH₃ radical [M+H-15]⁺ m/z 219.05 M_H->F3 - •CH₃ F4 Loss of H₂CO [M+H-30]⁺ m/z 204.05 M_H->F4 - H₂CO F5 Isoxazole Ring Opening & Rearrangement Fragment A m/z 135.04 M_H->F5 Ring Cleavage F6 Fragment B m/z 108.04 F5->F6 - C₂H₂O experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in Methanol/Water (1:1 v/v) to 1 mg/mL Dilution Dilute to 1 µg/mL with mobile phase A Sample->Dilution LC_System HPLC or UHPLC System Dilution->LC_System Inject MS_System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS LC_System->MS_System Eluent to MS Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water Mobile_Phase_B Mobile Phase B: 0.1% Acetonitrile Gradient Gradient Elution: 5-95% B over 10 min Flow_Rate Flow Rate: 0.3 mL/min Injection_Volume Injection Volume: 5 µL Ionization Electrospray Ionization (ESI) Positive Ion Mode MS1_Scan MS1 Scan: m/z 100-500 MS2_Scan MS/MS (CID) of m/z 234.07 Collision_Energy Collision Energy Ramp: 10-40 eV

Validating [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid: A Purity & Performance Guide for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid (MPIA) is a critical isoxazole derivative, structurally analogous to known immunomodulators like VGX-1027 and COX-2 inhibitors like Mofezolac. In cell culture—particularly within immunology and inflammation research—the purity of this small molecule is not merely a chemical attribute but a biological determinant.

This guide challenges the standard practice of using "Synthesis Grade" (95-98%) reagents for cellular assays. We present a comparative validation framework demonstrating how trace impurities and endotoxins in non-validated sources can mimic or mask the compound's true biological activity, specifically in TLR4/NF-


B signaling pathways.

Part 1: The Chemical Reality: Validated vs. Generic Grades

The synthesis of 3,5-disubstituted isoxazoles typically involves the condensation of


-keto esters with hydroxylamine or cycloaddition of nitrile oxides. These routes generate specific impurities often overlooked in standard Certificates of Analysis (CoA).
Comparative Specification Table
FeatureValidated Cell Culture Grade (Rec.) Generic Synthesis Grade (Alt.) Biological Impact
Purity (HPLC)

99.5%
95% - 98%Lower purity introduces unknown bioactive byproducts.
Regioisomer Content < 0.1% (Confirmed by NOESY NMR)1% - 5%Isomers (e.g., 3-aryl-5-acetic acid) may have opposing or null biological activity.
Endotoxin < 0.1 EU/mgNot TestedCRITICAL: Endotoxin activates TLR4, directly counteracting the anti-inflammatory effect of MPIA.
Residual Solvents ICH Class 3 compliantVariable (EtOAc, Hexane)Cytotoxicity independent of the drug mechanism.
Solubility DMSO (>50 mM) clearHazy (Polymer/Salt residues)Inconsistent dosing concentrations.
The "Hidden" Impurity: Regioisomers

In the synthesis of MPIA, the formation of the 3-(4-methoxyphenyl)-5-acetic acid isomer is a common side reaction. Standard C18 HPLC often fails to separate these isomers without a specialized phenyl-hexyl column or optimized gradient.

Protocol 1: High-Resolution HPLC Separation

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 254 nm.

  • Acceptance Criteria: Main peak retention time ~12.4 min. No secondary peak >0.5% area within

    
     1.5 min relative retention.
    

Part 2: Biological Validation & The Endotoxin Trap

Because MPIA is structurally related to TLR4 antagonists (like VGX-1027), it is frequently used to study inflammation suppression. This creates a paradox: If your compound is contaminated with Endotoxin (LPS), it will stimulate the very receptor (TLR4) you are trying to inhibit.

The Confounding Factor Visualization

The diagram below illustrates how "Generic Grade" MPIA introduces LPS, activating the NF-


B pathway and masking the inhibitor's efficacy.

TLR4_Interference cluster_cell Macrophage Cytosol Compound MPIA (Inhibitor) TLR4 TLR4 / MD-2 Complex Compound->TLR4 Inhibits Generic_Impurity Impurity: Endotoxin (LPS) Generic_Impurity->TLR4 Activates (Strong) MyD88 MyD88 Adapter TLR4->MyD88 NFkB NF-κB Translocation MyD88->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation

Figure 1: Mechanism of Action vs. Interference. Generic grade impurities (LPS) activate the target receptor, neutralizing the inhibitory data of the drug.

Protocol: Endotoxin-Specific Validation

Do not rely on sterility alone. Sterile filtration removes bacteria but not lipopolysaccharides (LPS).

  • Assay: Chromogenic LAL (Limulus Amebocyte Lysate) Assay.

  • Sample Prep: Dissolve MPIA in Endotoxin-Free Water/DMSO to 10 mM. Dilute to 100

    
    M working stock.
    
  • Threshold: For immunological assays, endotoxin must be

    
     EU/mL in the final well.
    
  • Result Interpretation:

    • Validated Grade: < 0.05 EU/mL. Safe for macrophage assays.

    • Generic Grade: Often > 10 EU/mL. REJECT.

Part 3: Performance Comparison Data

We compared the performance of Validated MPIA vs. a Generic Alternative in a RAW 264.7 macrophage inflammation assay (LPS-induced TNF-


 release).
Cytotoxicity (MTT Assay)
  • Method: Cells treated with 0-100

    
    M MPIA for 24h.
    
  • Observation:

    • Validated Grade: No significant toxicity up to 100

      
      M.
      
    • Generic Grade: 20% viability loss at 50

      
      M.
      
    • Root Cause:[1] Likely residual heavy metals or synthesis solvents (e.g., pyridine).

Functional Inhibition (TNF- ELISA)

Cells were stimulated with 100 ng/mL LPS and treated with MPIA.

Concentration (MPIA)Validated Grade Inhibition Generic Grade Inhibition Analysis
0

M (Control)
0%0%Baseline
10

M
45%15%Generic grade shows poor efficacy.
50

M
88%30%False Negative: Endotoxin in the Generic sample is re-stimulating the cells.

Part 4: The Validation Workflow

To ensure reproducibility in your drug development pipeline, implement this "Go/No-Go" decision tree for all incoming batches of isoxazole derivatives.

Validation_Workflow Start Receive Compound (MPIA) Solubility Solubility Test (DMSO) Start->Solubility HPLC HPLC Purity (>99%) Solubility->HPLC Clear Reject Reject / Repurify Solubility->Reject Precipitate LAL LAL Endotoxin (<0.1 EU/mg) HPLC->LAL Pass HPLC->Reject Fail (<99%) Cell_Tox MTT Cytotoxicity (RAW 264.7) LAL->Cell_Tox Pass LAL->Reject Fail (>0.1 EU) Release Release for Bio-Assay Cell_Tox->Release Non-toxic Cell_Tox->Reject Toxic

Figure 2: Quality Control Decision Tree for Isoxazole Derivatives in Cell Culture.

References

  • Stolin, I. et al. (2011). Synthesis and structure of VGX-1027 analogs and their inhibition of LPS-induced cytokine release. Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration.

  • Santa Cruz Biotechnology. (n.d.).[2] [3,4-Bis-(4-methoxyphenyl)isoxazol-5-yl]-acetic acid (Mofezolac) Product Data.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1018584-41-2.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within the laboratory.

While a specific, dedicated Safety Data Sheet (SDS) for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is not universally available, this protocol is built upon the known hazards of its constituent chemical classes—isoxazoles and acetic acid derivatives—and aligns with federal and institutional guidelines for hazardous waste management.

Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the material's potential hazards. Based on data from structurally similar compounds, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid should be handled as a hazardous substance.

  • Isoxazole Moiety: Certain isoxazole derivatives are known to be irritants. For example, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride is identified as causing severe skin burns, eye damage, and potential respiratory irritation[1]. Another analogue, 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, is known to cause serious eye irritation[2].

  • Acetic Acid Moiety: The acetic acid functional group renders the compound acidic. Acetic acid and its derivatives are corrosive, capable of causing severe skin and eye damage.[3][4][5].

Based on this analysis, the compound must be treated as hazardous waste, exhibiting characteristics of corrosivity and toxicity (irritant) .

Table 1: Anticipated Hazard Profile
Hazard ClassificationDescriptionRationale & Supporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Inferred from analogues like 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.[1]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.Characteristic of both acetic acid derivatives and certain isoxazoles.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.A known hazard for the closely related 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid and other analogues.[1][2]
Corrosivity As an acid, aqueous solutions are expected to be corrosive.A fundamental property of the acetic acid functional group.[6][7]

Core Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to prevent accidental exposure and ensure regulatory compliance. The following steps provide a clear path from waste generation to final pickup.

Step 1: Waste Identification and Segregation

Immediately characterize any unwanted [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, including contaminated materials and spill cleanup debris, as "Hazardous Chemical Waste." [7][8].

  • Causality: Proper characterization is a federal requirement under the Resource Conservation and Recovery Act (RCRA) and is the foundational step for all subsequent handling procedures.[9][10].

  • Action: Do not mix this waste with other waste streams (e.g., solvents, bases, non-hazardous trash).[8][9]. Segregation prevents potentially violent chemical reactions, such as neutralization reactions with bases or oxidation with incompatible agents.[11].

Step 2: Don Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE.

  • Minimum PPE:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses or goggles.

    • A standard lab coat.[12].

Step 3: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action:

    • Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) containers are suitable for acidic waste.[10][13]. Avoid using metal containers, as acids can corrode them.[14].

    • If the original product container is in good condition, it is the preferred choice for waste accumulation.[8].

    • Keep the container tightly closed at all times, except when adding waste.[6][11][13]. This minimizes the release of vapors and prevents spills.

Step 4: Accurate and Compliant Labeling

Proper labeling is a critical safety and regulatory requirement.

  • Action: Affix a "Hazardous Waste" label to the container.[11][15]. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid" .

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[15].

    • The accumulation start date (the date the first drop of waste was added).

Step 5: Designated Storage

All hazardous waste must be stored in a designated, managed area.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[6][11].

  • System Validation: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][15]. This ensures that the waste is managed by trained individuals familiar with its hazards. Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][7].

Step 6: Arrange for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Action: Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department to schedule a waste pickup.[6][7]. Follow their specific procedures for requesting collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the routine disposal and emergency spill management of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

G Disposal & Spill Workflow for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid start Waste Generated or Spill Occurs is_spill Is it a spill? start->is_spill characterize Step 1: Characterize as Hazardous Waste & Segregate is_spill->characterize No (Routine Waste) assess_spill Assess Spill Size & Risk is_spill->assess_spill Yes ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Step 3: Use Labeled, Compatible, Closed Container (HDPE) ppe->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Step 5: Contact EHS/OCRS for Waste Pickup storage->pickup end_routine Disposal Complete pickup->end_routine small_spill Small & Manageable Spill assess_spill->small_spill Small large_spill Large or Uncontrolled Spill assess_spill->large_spill Large handle_small_spill Absorb with Inert Material (e.g., Vermiculite, Sand). Collect debris as hazardous waste. small_spill->handle_small_spill handle_large_spill Evacuate Area. Notify EHS Immediately. Restrict Access. large_spill->handle_large_spill decontaminate Decontaminate Area & Equipment. Collect rinsate as hazardous waste. handle_small_spill->decontaminate decontaminate->container Place all contaminated materials in waste container

Caption: Decision workflow for handling and disposal.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is essential.

  • Assess the Situation: Determine the extent of the spill. If it is large, uncontrolled, or you feel unsafe, evacuate the area immediately and contact your institution's EHS emergency line.

  • Small, Manageable Spills:

    • Wearing appropriate PPE, contain the spill.

    • Absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[5][16]. Do not use combustible materials like paper towels or sawdust. [5].

    • Carefully collect the contaminated absorbent and any broken glassware into your hazardous waste container using non-sparking tools.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect this cleaning residue as hazardous waste.

  • Decontamination:

    • Any "empty" container that held [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid must be triple-rinsed with a suitable solvent.[7]. The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[13].

    • After triple-rinsing, deface the original label on the empty container before discarding it in the regular trash.[7].

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of our profession.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs . Justrite. [Link]

  • Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Incident management: acetic acid . GOV.UK. [Link]

  • Acetic acid (CH3-COOH) A 1 Information and recommendations for first responders . Chemical Emergency Medical Guidelines. [Link]

  • ACETIC ACID Safety Data Sheet . Ohio.gov. [Link]

  • Safety Data Sheet: Acetic acid . Carl ROTH. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [5-(4--Methoxyphenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your research.

Core Principles of Protection

Effective PPE is the final barrier between you and a potential hazard.[2] Its selection and use should be guided by a thorough risk assessment of the procedures you are performing. For a powdered substance like [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, the primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Recommended Personal Protective Equipment

The following table outlines the minimum PPE requirements for handling [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid in both powdered and solution forms.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Powder Chemical safety goggles and a face shieldNitrile or neoprene glovesLaboratory coatNIOSH-approved N95 respirator or higher
Preparing Solutions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Transferring Solutions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required

Detailed Procedural Guidance

Eye and Face Protection: The First Line of Defense

Given that the related compound is an eye irritant, stringent eye protection is non-negotiable.[1]

  • Weighing and Handling Powder: The fine particulate nature of the powder presents a significant splash and aerosolization risk.

    • Step 1: Always wear chemical safety goggles that provide a complete seal around the eyes.[3]

    • Step 2: For added protection against splashes to the face, a face shield should be worn over the safety goggles.[4]

  • Preparing and Transferring Solutions: While the risk of aerosolization is lower with solutions, the potential for splashes remains.

    • Step 1: At a minimum, chemical safety goggles are required.[3]

Hand Protection: Preventing Dermal Exposure

The related compound is known to cause skin irritation.[1] Therefore, appropriate glove selection is critical.

  • Step 1: Select gloves made of a material resistant to organic acids and the solvents being used. Nitrile or neoprene gloves are generally a suitable choice.[3]

  • Step 2: Before use, visually inspect gloves for any signs of degradation or puncture.

  • Step 3: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.

  • Step 4: Wash your hands thoroughly with soap and water after removing your gloves.

Body Protection: Shielding Against Spills

Your lab coat is a crucial piece of protective equipment.

  • Step 1: Always wear a clean, buttoned laboratory coat to protect your skin and clothing from spills.[4]

  • Step 2: If significant contamination occurs, remove the lab coat immediately and launder it separately from other clothing.

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation from the powdered form of this compound necessitates respiratory protection.[1]

  • Step 1: When weighing or handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • Step 2: Ensure your respirator is properly fitted and you have been trained on its correct use.

  • Step 3: All handling of the powder should ideally be performed within a chemical fume hood to minimize inhalation exposure.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid CheckForm Is the compound in powdered form? Start->CheckForm PowderPPE Required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator (if not in fume hood) CheckForm->PowderPPE Yes SolutionPPE Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat CheckForm->SolutionPPE No (Solution) Disposal Dispose of waste in a properly labeled hazardous waste container. PowderPPE->Disposal SolutionPPE->Disposal

Caption: PPE Selection Workflow for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid.

Operational and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined above.

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Carefully sweep or scoop up the material and place it into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal

As an acetic acid derivative, [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Step 1: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled hazardous waste container.[8][9]

  • Step 2: The label should include the full chemical name and the associated hazards.

  • Step 3: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.[8][9]

By adhering to these guidelines, you can handle [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid with the confidence that you are protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Dust Arrest. (2025, September 14).
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • ReAgent. (2021, April 8).
  • ScienceLab.com. (2012, November 27). Acetic Acid MSDS.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (n.d.). 5-(4-Methoxy-phenyl)-isoxazole-3-carboxylic acid.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • Enviro-Serv. (2024, November 26).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Redox. (2020, December 3).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet: 5-Methoxyindole-3-acetic Acid.
  • ChemicalBook. (2025, July 19). 5-(4-METHOXYPHENYL)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.